(R)-tert-butyl 2-formylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134526-69-5 | |
| Record name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-tert-butyl 2-formylpiperidine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction
This compound, a chiral synthetic building block, holds significant importance in medicinal chemistry and pharmaceutical development. As an intermediate, it is integral to the synthesis of complex piperidine derivatives, a structural motif present in numerous therapeutic agents targeting areas such as neuropharmacology.[1][2] The molecule's architecture features a piperidine ring, a crucial scaffold in drug design, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized with a formyl (aldehyde) group at the chiral center (R)-2 position.
The Boc protecting group enhances the compound's stability and solubility in organic solvents, allowing for selective chemical transformations at the aldehyde functionality.[1][3] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in multi-step synthetic pathways. This guide provides a detailed examination of these properties, offering both established data and standardized protocols for their experimental verification, tailored for researchers and drug development professionals.
Molecular Structure and Key Features
The physical and chemical behavior of this compound is dictated by its distinct structural components. Understanding these components is key to interpreting its properties.
Caption: Key functional groups of the molecule.
Core Physical Properties
The following table summarizes the key physical properties of this compound based on available data. It is critical to note that properties like melting point and density may vary slightly based on experimental conditions and sample purity.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [2][4] |
| CAS Number | 134526-69-5 | [4][5] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3][6] |
| Molecular Weight | 213.27 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid/oil | [1][3][7] |
| Boiling Point | 85-86 °C at 0.06 mmHg | [8] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, EtOAc, Methanol) | [1][9] |
| Storage | Store at 2-8°C; some suppliers recommend ≤ -4°C or freezer storage (-20°C) under an inert atmosphere. | [1][3][10] |
Experimental Protocols for Property Determination
To ensure reproducibility and accuracy, standardized methods must be employed for characterizing this compound. The following protocols provide step-by-step guidance for verifying its physical properties.
Workflow for Physical Characterization
The logical flow for characterizing a new batch of the compound is outlined below. This ensures that identity, purity, and key physical constants are determined efficiently.
Caption: Standard workflow for physical property analysis.
Determination of Boiling Point under Reduced Pressure
Causality: High molecular weight organic compounds often decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, enabling distillation and purification without thermal degradation. The reported boiling point at 0.06 mmHg underscores this necessity.[8]
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place 1-2 mL of the compound into the distillation flask along with a small magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Connect a vacuum gauge (e.g., a Pirani gauge) to accurately monitor the pressure.
-
Heating: Begin stirring and gradually heat the distillation flask using an oil bath.
-
Data Collection: Slowly reduce the pressure until it stabilizes at 0.06 mmHg. Record the temperature at which the liquid consistently condenses in the collection arm. This temperature is the boiling point at the recorded pressure.
-
Shutdown: Once distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Solubility Assessment
Causality: The Boc group and piperidine ring impart a largely non-polar character, predicting good solubility in organic solvents.[1][3] This protocol provides a semi-quantitative method to confirm its solubility profile, which is crucial for reaction setup and purification (e.g., liquid-liquid extraction, chromatography).
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
-
Sample Addition: To each vial, add approximately 10 mg of the compound.
-
Observation: Vigorously vortex each vial for 30 seconds. Observe and record whether the compound fully dissolves.
-
Categorization: Classify the solubility as:
-
Soluble: >10 mg/mL (clear solution).
-
Sparingly Soluble: Some solid remains, but partial dissolution is evident.
-
Insoluble: No visible dissolution.
-
-
Further Titration (Optional): For solvents where the compound is soluble, continue adding 10 mg aliquots until saturation is reached to better quantify the solubility.
Spectroscopic and Structural Characterization
While not strictly physical properties, spectroscopic data are the fingerprints of a molecule and are essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. Expected signals include a singlet around 9.5-9.7 ppm for the aldehyde proton, a large singlet around 1.45 ppm for the nine equivalent protons of the tert-butyl group, and a series of multiplets between 1.5 and 4.0 ppm corresponding to the protons on the piperidine ring.[7][9]
-
¹³C-NMR: The carbon NMR provides information on the carbon framework. Key signals include a peak around 200 ppm for the aldehyde carbonyl carbon, a peak around 155 ppm for the carbamate carbonyl carbon, a signal near 80 ppm for the quaternary carbon of the Boc group, and various signals for the piperidine ring carbons.[7][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
C=O Stretch (Carbamate): A strong absorption band is expected around 1680-1700 cm⁻¹.[7]
-
C-H Stretch (Aliphatic): Multiple bands are expected in the 2850-3000 cm⁻¹ region.[7]
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
GHS Hazard Identification:
-
Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][13]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[11][14]
References
-
Vertex AI Search Result[4]
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link][7]
-
CP Lab Safety. (n.d.). tert-butyl (2R)-2-formylpiperidine-1-carboxylate, min 97%. Retrieved from [Link][5]
-
ChemBK. (2024). N-BOC-Piperidine-2-aldehyde. Retrieved from [Link][8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labsolu.ca [labsolu.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. biosynth.com [biosynth.com]
(R)-tert-butyl 2-formylpiperidine-1-carboxylate: A Technical Guide for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, registered under CAS number 157634-02-1, is a chiral heterocyclic aldehyde of significant interest in modern organic and medicinal chemistry.[1] Its structure, featuring a piperidine ring with a stereodefined formyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an exceptionally versatile chiral building block.[1][2] The piperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3][4] The specific (R)-configuration and the reactive aldehyde functionality of this compound provide a strategic starting point for the enantioselective synthesis of complex molecular architectures, particularly for the development of novel therapeutics targeting neurological disorders and other conditions.[2][5]
This guide provides a comprehensive overview of the compound's properties, synthesis, and applications, with a focus on the underlying chemical principles and practical experimental considerations essential for its effective use in a research and development setting.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 157634-02-1 | [6][7] |
| Molecular Formula | C11H19NO3 | [2][6] |
| Molecular Weight | 213.27 g/mol | [6][8] |
| Appearance | Typically a colorless to yellow oil or liquid | [2] |
| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [8][9] |
| Common Synonyms | (R)-1-Boc-2-formylpiperidine, (R)-N-Boc-2-formylpiperidine | [10] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective chemistry at the aldehyde.[4] However, this group is labile under acidic conditions, a property that is exploited for its removal post-synthesis.[4] The aldehyde group itself is susceptible to oxidation to a carboxylic acid, necessitating careful handling and storage under an inert atmosphere to maintain purity.[10]
Synthesis and Manufacturing
The primary and most efficient route for the synthesis of this compound is the mild oxidation of the corresponding primary alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.[11][12] The choice of oxidizing agent is the most critical decision in this process, as it must be selective for the primary alcohol, avoid over-oxidation to the carboxylic acid, and operate under conditions that prevent racemization of the sensitive chiral center adjacent to the newly formed carbonyl.
Several modern oxidation methods are suitable for this transformation, each with distinct advantages and operational requirements.
Key Oxidation Methodologies
-
Dess-Martin Periodinane (DMP) Oxidation: This is a highly reliable and mild method for oxidizing primary alcohols to aldehydes.[13][14] The reaction is typically fast, proceeds at room temperature, and is known for its high chemoselectivity, tolerating a wide variety of other functional groups.[15][16][17] The primary drawback is the shock-sensitive nature of DMP, which requires cautious handling, especially on a larger scale.[15]
-
Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[18][19][20] The Swern oxidation is highly effective for converting primary alcohols to aldehydes without over-oxidation.[21] Its main disadvantages are the requirement for cryogenic temperatures and the production of the foul-smelling byproduct, dimethyl sulfide.[19][20]
The selection between these methods often depends on scale, available equipment, and safety considerations. For laboratory-scale synthesis, the operational simplicity of the Dess-Martin oxidation at room temperature is often preferred.
Experimental Protocol: Dess-Martin Oxidation of (R)-1-Boc-2-piperidinemethanol
This protocol describes a representative procedure for the synthesis of the title compound.
Objective: To synthesize this compound from (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate using Dess-Martin Periodinane.
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 volumes)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
10% aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the starting alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion. Causality Note: Adding the DMP in one portion is generally acceptable for this scale and substrate. The reaction is mild and proceeds at a controlled rate at ambient temperature.[15]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[15]
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a solution of 10% aqueous Na2S2O3 and a saturated aqueous NaHCO3 solution. Stir vigorously until the layers become clear. Self-Validation: The disappearance of the solid periodinane byproduct and the formation of two clear layers indicates the successful quenching of the oxidant.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude aldehyde can often be used directly in the next step. If necessary, purify by column chromatography on silica gel.
Caption: Workflow for Dess-Martin Oxidation.
Applications in Drug Discovery and Development
The synthetic utility of this compound stems from the versatile reactivity of its aldehyde group, which serves as an electrophilic handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This enables the elaboration of the C2 side chain, a critical step in the synthesis of many pharmaceutical targets.[1][5]
Key Synthetic Transformations
-
Reductive Amination: This is arguably the most powerful application. The aldehyde readily condenses with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)3) to afford a more complex amine. This reaction is a cornerstone of combinatorial chemistry and lead optimization.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing access to compounds with extended unsaturated side chains.
-
Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, introducing a new stereocenter and functional group for further manipulation.
-
Aldol and Related Condensations: The aldehyde can participate as an electrophile in aldol reactions, enabling the formation of β-hydroxy carbonyl compounds and other complex structures.
The chirality of the starting material is preserved throughout these transformations, making it an invaluable tool for asymmetric synthesis.[22][23]
Caption: Synthetic utility of the title compound.
Conclusion
This compound is a high-value chiral intermediate whose strategic importance in pharmaceutical R&D cannot be overstated. Its synthesis via mild oxidation of the corresponding alcohol is well-established and reliable. The true power of this molecule lies in the chemical versatility of the aldehyde functionality, which, coupled with the chiral piperidine core, provides an efficient and stereocontrolled entry point to a diverse range of complex, biologically active molecules. For scientists engaged in the synthesis of novel therapeutics, a thorough understanding of this building block's properties and reactivity is essential for accelerating the drug discovery process.[24]
References
[15] Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link] [Accessed January 14, 2026].
[13] Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link] [Accessed January 14, 2026].
[18] Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link] [Accessed January 14, 2026].
[19] Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link] [Accessed January 14, 2026].
[20] YouTube. Swern Oxidation. Available at: [Link] [Accessed January 14, 2026].
[14] Wikipedia. Dess–Martin oxidation. Available at: [Link] [Accessed January 14, 2026].
[21] Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available at: [Link] [Accessed January 14, 2026].
[16] Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link] [Accessed January 14, 2026].
[1] WorldOfChemicals. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. Available at: [Link] [Accessed January 14, 2026].
[25] Organic Chemistry Portal. Piperidine synthesis. Available at: [Link] [Accessed January 14, 2026].
[6] LookChem. 2-formyl-piperidine-1-carboxylic acid tert-butyl ester cas no.157634-02-1. Available at: [Link] [Accessed January 14, 2026].
[10] ChemBK. N-BOC-Piperidine-2-aldehyde. Available at: [Link] [Accessed January 14, 2026].
[26] ChemSrc. CAS 157634-02-1: 1,1-Dimethylethyl 2-formyl-1-piperidineca…. Available at: [Link] [Accessed January 14, 2026].
[22] PubMed. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Available at: [Link] [Accessed January 14, 2026].
[3] PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link] [Accessed January 14, 2026].
[27] ACS Publications. Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry. Available at: [Link] [Accessed January 14, 2026].
[23] Kanazawa University. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Available at: [Link] [Accessed January 14, 2026].
[28] PubMed Central. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Available at: [Link] [Accessed January 14, 2026].
[8] PubChem. tert-butyl 2-formylpiperidine-1-carboxylate. Available at: [Link] [Accessed January 14, 2026].
[29] ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link] [Accessed January 14, 2026].
[30] PubChem. 2-Formylpiperidine. Available at: [Link] [Accessed January 14, 2026].
[24] ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link] [Accessed January 14, 2026].
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.157634-02-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. Sigma Aldrich tert-Butyl 2-formyltetrahydro-1(2H)-pyridinecarboxylate 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. chembk.com [chembk.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Dess-Martin Oxidation [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 22. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]
- 24. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Piperidine synthesis [organic-chemistry.org]
- 26. CAS 157634-02-1: 1,1-Dimethylethyl 2-formyl-1-piperidineca… [cymitquimica.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. 2-Formylpiperidine | C6H11NO | CID 10996990 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Abstract
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral heterocyclic compound, is a critical building block in the synthesis of a multitude of pharmaceutical agents and complex organic molecules.[1][2] Its structural motif, featuring a protected piperidine ring with a reactive aldehyde functional group at a defined stereocenter, renders it an invaluable intermediate for drug discovery and development, particularly in neuropharmacology.[2] This guide provides a comprehensive overview of the prevalent synthetic strategies for accessing this key intermediate, with a focus on the practical aspects of reaction execution, mechanistic rationale, and purification. Detailed experimental protocols for the oxidation of the corresponding alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, are presented, alongside a comparative analysis of common oxidation methodologies. This document is intended to serve as a practical resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of a Chiral Building Block
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. The introduction of stereochemical complexity and a versatile functional handle, such as a formyl group, significantly enhances the utility of this scaffold. This compound (also known as (R)-N-Boc-2-piperidinecarboxaldehyde) serves this purpose admirably. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The aldehyde functionality is a versatile precursor for a variety of chemical transformations, including but not limited to, reductive amination, Wittig reactions, aldol condensations, and the formation of various heterocyclic systems.
The enantiopurity of this building block is paramount, as the biological activity of downstream pharmaceutical targets is often highly dependent on the stereochemistry of the piperidine core. Consequently, synthetic strategies must be designed to either start from an enantiopure precursor or introduce the desired stereochemistry in a controlled manner.
Synthetic Strategies: Pathways to this compound
The synthesis of the target aldehyde predominantly commences from the corresponding chiral alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. This alcohol is, in turn, accessible from the commercially available and relatively inexpensive chiral starting material, (R)-pipecolinic acid.[3]
The pivotal transformation in the synthesis of this compound is the oxidation of the primary alcohol. The choice of oxidant is critical to ensure a high-yielding and clean conversion, minimizing over-oxidation to the corresponding carboxylic acid and preventing epimerization of the adjacent stereocenter. Several modern oxidation methods are well-suited for this transformation, each with its own set of advantages and disadvantages.
The primary synthetic routes can be visualized as follows:
Figure 1: General synthetic workflow.
This guide will focus on the critical oxidation step, comparing three widely employed and effective methodologies:
-
Dess-Martin Periodinane (DMP) Oxidation
-
Swern Oxidation
-
Parikh-Doering Oxidation
Comparative Analysis of Oxidation Methods
The selection of an appropriate oxidation method is a crucial decision in the synthesis of this compound. The ideal method should offer high yield, excellent chemoselectivity, mild reaction conditions to preserve the stereochemical integrity of the α-chiral center, and operational simplicity.
| Oxidation Method | Oxidant/Reagents | Typical Temperature | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature | Mild, neutral conditions; high yields; simplified workup; high chemoselectivity.[4][5] | Potentially explosive nature; relatively high cost.[5][6] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Mild conditions; high yields; wide functional group tolerance.[7][8] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; generates toxic carbon monoxide.[8][9] |
| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine, Triethylamine | 0 °C to Room Temperature | Operationally simpler than Swern (no cryogenic temperatures); less prone to side reactions.[10][11] | May require a large excess of reagents.[10] |
Detailed Experimental Protocols
Synthesis of the Precursor: (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
This protocol outlines the synthesis of the starting alcohol from (R)-pipecolinic acid.
Step 1: Boc Protection of (R)-Pipecolinic Acid
-
To a solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
Step 2: Reduction to (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Dissolve the Boc-protected acid (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired alcohol.
Figure 2: Precursor synthesis workflow.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the conversion of primary alcohols to aldehydes.[4][5] Its neutral reaction conditions are particularly advantageous for substrates that are sensitive to acid or base, and for preventing epimerization of chiral centers.[5]
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[12]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to effect the oxidation.[8] It is a very mild and high-yielding procedure, but requires cryogenic temperatures and careful handling of reagents.[9]
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
Add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another DMSO-based method that uses a sulfur trioxide-pyridine complex as the activator.[10] A key advantage is that it can be performed at or above 0 °C, making it more operationally convenient than the Swern oxidation.[10][11]
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Sulfur trioxide-pyridine complex (SO₃•Py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and TEA or DIPEA (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide-pyridine complex (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 11. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Structural Analysis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Abstract
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a key chiral building block in modern medicinal chemistry and organic synthesis, demands rigorous structural and stereochemical verification to ensure its utility and performance in complex molecular assemblies.[1][2] This guide provides a comprehensive technical overview of the essential analytical methodologies required for its complete characterization. We delve into the causality behind spectroscopic and chromatographic choices, presenting field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Furthermore, this document explores the critical role of pseudoallylic strain in dictating the compound's conformational preferences, an insight vital for its application in stereoselective synthesis. Each section is designed to be a self-validating system, combining theoretical grounding with practical, step-by-step experimental workflows.
Introduction: The Significance of a Chiral Building Block
This compound (CAS Number: 134526-69-5) is a bifunctional molecule featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive aldehyde at the C2 stereocenter.[3] This unique combination of a stable chiral scaffold and a versatile functional group makes it an invaluable intermediate for constructing a wide range of pharmaceutical agents, particularly those targeting neurological disorders.[1]
The precise three-dimensional arrangement of the formyl group relative to the piperidine ring is paramount to its synthetic utility. Consequently, a multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity to confirm structural integrity, absolute stereochemistry, enantiomeric purity, and conformational state. This guide outlines the core analytical workflow for achieving a comprehensive structural profile of this molecule.
Spectroscopic Verification of Core Structure
Spectroscopic methods provide the foundational evidence for the molecule's covalent structure and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. Analysis is typically performed in deuterated chloroform (CDCl₃).
Expert Insight: The choice of CDCl₃ is strategic; it is an aprotic solvent that readily dissolves the molecule without engaging in hydrogen bonding with the aldehyde, thus providing a clear, unperturbed spectrum. The Boc protecting group introduces rotational isomers (rotamers) due to hindered rotation around the N-C(O) bond, which can lead to broadening of signals adjacent to the nitrogen at room temperature.
¹H NMR Spectroscopy: The proton spectrum provides the initial fingerprint. Key diagnostic signals include:
-
A sharp singlet for the aldehyde proton (CHO) significantly downfield (~9.6 ppm) due to the strong deshielding effect of the carbonyl group.
-
A large singlet integrating to nine protons for the tert-butyl group ((CH₃)₃C) around 1.4-1.5 ppm.
-
A multiplet for the proton at the chiral center (H2) adjacent to the aldehyde. Its coupling constant provides crucial conformational information (discussed in Section 3).
-
A complex series of multiplets for the piperidine ring protons (H3, H4, H5, H6) typically spanning from 1.2 to 4.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton and the presence of carbonyl groups.
-
Aldehyde Carbonyl (CHO): ~200-205 ppm.
-
Carbamate Carbonyl (N-C=O): ~155 ppm.
-
Quaternary Carbon of Boc group (C(CH₃)₃): ~80 ppm.
-
Chiral Center Carbon (C2): ~55-60 ppm.
-
Methyl Carbons of Boc group (C(CH₃)₃): ~28 ppm.
-
Piperidine Ring Carbons (C3, C4, C5, C6): ~20-45 ppm.
| Analysis | Key Resonances / Signals | Typical Chemical Shift / m/z / Wavenumber |
| ¹H NMR | Aldehyde (-CHO), Boc (-C(CH₃)₃), Piperidine ring protons | ~9.6 ppm (s), ~1.5 ppm (s), 1.2-4.2 ppm (m) |
| ¹³C NMR | Aldehyde (C=O), Carbamate (C=O), Boc (quaternary & methyl) | ~202 ppm, ~155 ppm, ~80 & ~28 ppm |
| Mass Spec | [M+H]⁺, [M+Na]⁺ | 214.14 m/z, 236.12 m/z |
| IR Spec | C=O (aldehyde), C=O (carbamate), C-H (alkane) | ~1725 cm⁻¹, ~1695 cm⁻¹, ~2975, 2870 cm⁻¹ |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a spectrometer operating at 400 MHz or higher.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is the preferred method.
Expert Insight: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the intact molecular ion. The expected monoisotopic mass is 213.1365 g/mol .[4] Common adducts observed in positive ion mode are [M+H]⁺ (m/z 214.14) and [M+Na]⁺ (m/z 236.12). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₁H₁₉NO₃) to within 5 ppm error, providing definitive evidence of the compound's identity.
Experimental Protocol: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Expert Insight: The spectrum will be dominated by two distinct carbonyl stretching frequencies. The aldehyde C=O stretch typically appears at a higher wavenumber (~1725 cm⁻¹) than the carbamate (Boc) C=O stretch (~1695 cm⁻¹). This difference is due to the electronic effects of the adjacent atoms (hydrogen vs. the nitrogen atom of the carbamate). Strong C-H stretching bands from the aliphatic portions of the molecule will also be prominent around 2850-3000 cm⁻¹.
Conformational Analysis: The Role of Pseudoallylic Strain
The piperidine ring exists predominantly in a chair conformation. For a 2-substituted N-acylpiperidine, there is a strong energetic preference for the substituent to adopt an axial orientation.[5][6]
Causality: This counterintuitive preference is a result of "pseudoallylic strain" (or A¹,³ strain).[6] The N-acyl group causes the nitrogen atom to adopt a more sp²-hybridized, planar geometry to maximize amide resonance.[5][6] This planarity creates steric repulsion between the equatorial substituent at C2 and the carbonyl oxygen of the Boc group. To alleviate this strain, the ring favors the conformation where the C2-formyl group is in the axial position.[5][6] This conformational locking is a critical feature that influences the molecule's reactivity and its role as a chiral director in synthesis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Chemical stability of N-Boc-protected piperidines
<An In-depth Technical Guide to the Chemical Stability of N-Boc-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates.[1] Its prevalence underscores the importance of reliable and predictable synthetic methodologies for the construction and modification of piperidine-containing molecules. A key strategy in the synthesis of complex piperidine derivatives is the use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous for the protection of the piperidine nitrogen.[1][2] The widespread adoption of the N-Boc protecting group stems from its general stability across a range of reaction conditions and its facile, selective removal under acidic conditions.[2][3]
This technical guide provides a comprehensive exploration of the chemical stability of N-Boc-protected piperidines. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with a detailed understanding of the factors governing the stability of this critical protecting group, enabling more informed decisions in synthetic planning and execution. We will delve into the mechanistic underpinnings of Boc group lability, explore its stability profile under various chemical environments, and provide field-proven protocols for both its cleavage and its preservation.
Core Principles of N-Boc-Piperidine Stability
The chemical behavior of N-Boc-protected piperidines is fundamentally dictated by the stability of the carbamate linkage. The Boc group is prized for its robustness under many synthetic transformations, yet its selective lability under specific conditions is the cornerstone of its utility.
General Stability Profile
N-Boc-protected piperidines exhibit remarkable stability in the presence of:
-
Basic Conditions: They are resistant to hydrolysis by strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
-
Nucleophiles: The carbamate is generally unreactive towards common nucleophiles.[1][4]
-
Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz), making it an excellent component of orthogonal protection strategies.[4][5]
This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.
The Mechanism of Acid-Catalyzed Deprotection
The primary mode of reactivity for an N-Boc-piperidine is its cleavage under acidic conditions.[4] This process is initiated by the protonation of the carbamate carbonyl oxygen. The subsequent step involves the loss of a stable tert-butyl cation, forming an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free piperidine amine and carbon dioxide.[6] The formation of the stable tert-butyl cation is a key thermodynamic driving force for this reaction.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Quantitative Assessment of N-Boc-Piperidine Stability
The choice of deprotection conditions is critical and depends on the overall molecular architecture and the presence of other acid-sensitive functional groups. Below is a comparative summary of common deprotection methodologies.
| Deprotection Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours[2] | >95%[2] | A very common and effective method. The resulting trifluoroacetate salt may be difficult to handle.[2] |
| 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours[2] | Quantitative[2] | The hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[2] | |
| Oxalyl Chloride in Methanol | Methanol | Room Temp. | 1-4 hours | Up to 90% | A mild method for deprotection.[7][8] | |
| Thermal Deprotection | Heat | Various (e.g., Methanol, TFE) | 150 °C or higher | Minutes to hours | Substrate-dependent | A catalyst-free method, but high temperatures may cause side reactions.[6][9] |
Experimental Protocols
To ensure the integrity of synthetic pathways, it is crucial to have validated protocols for both the deprotection of the N-Boc group and for monitoring the reaction progress.
Protocol 1: Standard N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the acidic removal of a Boc protecting group from a piperidine derivative.[2]
Materials:
-
N-Boc-protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-protected piperidine derivative in anhydrous DCM (concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]
-
Cool the solution to 0°C using an ice bath.[2]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the pH is basic.[2]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[2]
Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of the deprotection reaction.
Procedure:
-
Spot the reaction mixture on a silica gel TLC plate. It is also useful to spot the N-Boc-protected starting material as a reference.
-
Elute the plate with a suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Dry the plate thoroughly.
-
Visualize the spots. The deprotected, more polar piperidine amine will have a lower Retention Factor (Rf) value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the amine product, which will typically show a distinct color change.[10]
Caption: Workflow for Monitoring Boc Deprotection via TLC.
Orthogonal Protection Strategies
In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed selectively without affecting others. This concept is known as an orthogonal protection strategy.[11][12] The N-Boc group is a key player in such strategies due to its unique acid lability, which contrasts with the removal conditions for many other common protecting groups.
A classic example of an orthogonal pair is the Boc group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine.[13][14] This orthogonality allows for the selective deprotection of an N-Boc-piperidine in the presence of an Fmoc-protected amine, or vice versa, by simply choosing the appropriate reagent (acid for Boc, base for Fmoc).
Caption: Orthogonal Deprotection of N-Boc and N-Fmoc Groups.
Factors Influencing Stability and Reactivity
While the N-Boc group is generally stable, its lability can be influenced by several factors:
-
Steric Hindrance: Increased steric bulk around the piperidine nitrogen can, in some cases, slightly hinder the approach of the acid, potentially requiring more forcing conditions for deprotection.
-
Electronic Effects: Electron-withdrawing groups on the piperidine ring can decrease the basicity of the carbamate oxygen, making protonation more difficult and thus stabilizing the Boc group towards acid cleavage. Conversely, electron-donating groups may facilitate cleavage.
-
Thermal Lability: While generally stable at moderate temperatures, the Boc group can be thermally labile at elevated temperatures, typically above 150 °C.[6][15] This can be a consideration during purification steps like distillation or in high-temperature reactions.
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid or extend the reaction time, monitoring by TLC. | The reaction may be sluggish due to substrate-specific electronic or steric effects. |
| Degradation of reagents. | Use fresh, high-purity acidic reagents. | The strength of the acid is critical for efficient cleavage. | |
| Formation of Side Products | Alkylation of nucleophilic residues by the tert-butyl cation. | Add a scavenger, such as triethylsilane or anisole, to the reaction mixture. | Scavengers trap the tert-butyl cation, preventing unwanted side reactions.[16] |
| Product degradation. | Avoid excessive heat during work-up and purification. | The deprotected piperidine may be sensitive to high temperatures. |
Conclusion
The N-Boc-protected piperidine is an invaluable synthetic intermediate, and a thorough understanding of its chemical stability is paramount for its effective use in research and drug development. The Boc group's robustness under a wide range of conditions, coupled with its predictable and facile cleavage under acidic conditions, provides a powerful tool for the synthesis of complex piperidine-containing molecules. By carefully considering the factors that influence its stability and by employing validated protocols for its removal and monitoring, chemists can confidently navigate the synthetic landscape to achieve their target molecules with high efficiency and purity.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ChemicalBook. (2025). 4-N-BOC-Aminopiperidine.
- ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Thermal Methods.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to (R)-tert-butyl 2-formylpiperidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, also known as N-Boc-(R)-2-formylpiperidine, is a chiral heterocyclic compound of significant value in modern organic and medicinal chemistry. The piperidine scaffold is a privileged structure, frequently appearing in a vast array of pharmaceuticals and natural products. The strategic placement of a reactive formyl (aldehyde) group at the C2 position, combined with the stereochemical control denoted by the (R)-configuration, makes this molecule a highly versatile chiral building block.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates its reactivity, allowing for selective transformations at the aldehyde functionality before subsequent manipulation of the core ring system.[1]
This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust and validated synthetic protocol, details its key chemical transformations, and discusses its applications in the context of drug discovery and development. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.[2][3]
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of its effective use in synthesis. This compound is typically a colorless to light yellow liquid, and its key properties are summarized below.[4] The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [5][6] |
| Molecular Weight | 213.27 g/mol | [5] |
| Exact Mass | 213.13649347 Da | [5] |
| CAS Number | 134526-69-5 | [6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥95-97% (typical) | [4] |
| Storage Conditions | 2-8°C, or under -20°C in an inert atmosphere | [7] |
The structure combines a piperidine ring, an N-Boc protecting group, and a chiral center at the C2 position bearing a formyl group. This combination of features—a stable protecting group, a reactive handle (aldehyde), and a defined stereocenter—makes it an exceptionally valuable building block in asymmetric synthesis.[2][8]
Synthesis and Analytical Characterization
The most common and reliable method for preparing this compound is through the mild oxidation of its corresponding primary alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive chiral center adjacent to the newly formed carbonyl group.
Recommended Synthetic Workflow
Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild, neutral pH conditions and high efficiency. The following workflow outlines the process from starting material to analytically pure product.
Caption: High-level workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
Materials:
-
(R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)[9]
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Cool the solution to 0°C using an ice bath. Add DMP portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Scientist's Insight: The portion-wise addition of DMP controls the initial exotherm of the reaction. While the reaction can be run at room temperature, starting at 0°C provides a greater degree of control, which is crucial for minimizing potential side reactions.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.
Analytical Characterization (Self-Validation)
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a full suite of analytical techniques must be employed.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a downfield singlet or doublet for the aldehydic proton (~9.6 ppm), a multiplet for the proton at the C2 chiral center, characteristic signals for the piperidine ring protons, and a large singlet for the tert-butyl group protons (~1.4-1.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): A key signal will be the aldehyde carbonyl carbon at ~200-205 ppm. Other signals will correspond to the carbons of the Boc group and the piperidine ring.
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed, confirming the molecular weight of 213.27 g/mol .
-
Chiral HPLC: This is the most critical analysis to confirm enantiomeric purity (enantiomeric excess, ee). The aldehyde is analyzed on a chiral stationary phase column (e.g., CHIRALPAK® series) with a suitable mobile phase (typically a mixture of alkanes and alcohol).[10][11] The ee should be compared against a racemic standard to ensure the stereocenter was not compromised during synthesis.
Key Applications in Drug Development
The synthetic utility of this compound stems from the versatile reactivity of the aldehyde group, which can be transformed into a wide range of other functionalities without disturbing the protected amine or the chiral center.[2][3] This makes it a cornerstone intermediate for building complex molecular architectures found in many biologically active compounds.[4][8]
Caption: Key synthetic transformations of N-Boc-(R)-2-formylpiperidine.
Reductive Amination
The most powerful application is in reductive amination, where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new carbon-nitrogen bond. This is a cornerstone reaction for building libraries of compounds in drug discovery, as it allows for the facile introduction of diverse amine-containing side chains.
Carbon-Carbon Bond Formation
The aldehyde readily participates in classic C-C bond-forming reactions:
-
Wittig and Horner-Wadsworth-Emmons reactions: To install various alkene functionalities.
-
Grignard and Organolithium Additions: To generate secondary alcohols with the creation of a new stereocenter, leading to diastereomeric products that can be separated.
-
Asymmetric Aldol and Related Reactions: To build more complex carbon skeletons with high stereocontrol.[12]
Oxidation to Carboxylic Acid
Mild oxidation (e.g., using Pinnick conditions with sodium chlorite) converts the aldehyde to the corresponding carboxylic acid, (R)-N-Boc-piperidine-2-carboxylic acid (a protected form of D-pipecolic acid). This product is another highly valuable building block, especially for peptide synthesis and the creation of amide-based drugs.
Handling and Storage
As with many aldehydes, particularly chiral ones, proper handling and storage are crucial to maintain purity and prevent degradation.[13]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C, or frozen at -20°C for long-term storage) to prevent oxidation of the aldehyde to the carboxylic acid.[7]
-
Handling: Minimize exposure to air and moisture. Use inert gas blanketing when handling larger quantities. Aldehydes can be sensitive to both strong acids and bases, which could potentially compromise the Boc protecting group or the stereocenter.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is an enabling tool for the synthesis of complex, enantiomerically pure molecules. Its well-defined structure, reliable synthetic route, and versatile reactivity make it an indispensable intermediate for researchers and scientists in the pharmaceutical industry.[2][3] A thorough understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
PubChem. tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. tert-butyl (2R)-2-formylpiperidine-1-carboxylate, min 97%, 1 gram. [Link]
-
J&K Scientific. 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester | 157634-02-1. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. [Link]
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AGP. [Link]
-
ResearchGate. Strategy to access axially chiral aldehydes through C−H functionalization logic and our rational design. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 157634-02-1|tert-Butyl 2-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. ct-k.com [ct-k.com]
- 11. chiraltech.com [chiraltech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to (R)-tert-butyl 2-formylpiperidine-1-carboxylate: Synthesis, Characterization, and Application
Abstract
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral piperidine derivative, is a cornerstone building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring a reactive aldehyde at a defined stereocenter and a protected amine, renders it an invaluable intermediate for the asymmetric synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of this compound, detailing a robust synthetic pathway from the chiral pool, elucidating the mechanistic underpinnings of key transformations, presenting comprehensive characterization data, and showcasing its application in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the utilization of this versatile synthetic intermediate.
Introduction: The Significance of Chiral Piperidines
The piperidine scaffold is a privileged motif in drug discovery, appearing in a vast array of approved pharmaceuticals and biologically active natural products. The introduction of stereocenters onto the piperidine ring often has a profound impact on pharmacological activity, with different enantiomers exhibiting distinct efficacy, selectivity, and safety profiles. Consequently, the development of efficient and stereoselective methods to access enantiomerically pure piperidine derivatives is of paramount importance to the pharmaceutical industry.
This compound, also known as (R)-N-Boc-2-piperidinecarboxaldehyde, serves as a critical chiron for the synthesis of such complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions, while the formyl group provides a versatile handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions. This guide will focus on a practical and reliable synthetic route starting from a readily available chiral precursor, (R)-pipecolinic acid, followed by a detailed discussion of its characterization and utility.
Asymmetric Synthesis: A Chiral Pool Approach
A robust and widely adopted strategy for the synthesis of this compound begins with the naturally occurring amino acid, (R)-pipecolinic acid. This "chiral pool" approach leverages the inherent stereochemistry of the starting material to ensure high enantiopurity in the final product. The overall synthetic sequence involves three key steps: N-protection, reduction of the carboxylic acid, and oxidation of the resulting alcohol.
Synthesis Workflow Overview
Caption: Synthetic pathway from (R)-pipecolinic acid.
Experimental Protocols and Mechanistic Insights
The initial step involves the protection of the secondary amine of (R)-pipecolinic acid with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions in subsequent steps and to increase the solubility of the intermediate in organic solvents.
-
Protocol:
-
Dissolve (R)-pipecolinic acid in a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).
-
Perform an acidic workup to neutralize the excess base and protonate the carboxylate.
-
Extract the product with an organic solvent and purify, typically by crystallization or chromatography, to yield (R)-1-Boc-piperidine-2-carboxylic acid.[1]
-
-
Causality and Expertise: The use of a biphasic solvent system (dioxane/water) ensures that both the starting amino acid and the less polar (Boc)₂O are sufficiently soluble for the reaction to proceed efficiently. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, providing flexibility for further synthetic manipulations.
The protected amino acid is then reduced to the corresponding primary alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Strong reducing agents are typically required for this transformation.
-
Protocol:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.
-
Slowly add a solution of (R)-1-Boc-piperidine-2-carboxylic acid in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude alcohol, which is often of sufficient purity for the next step.[1]
-
-
Causality and Expertise: Anhydrous conditions are critical when using highly reactive hydrides like LiAlH₄ to prevent violent quenching and to ensure efficient reduction. The Fieser workup is a trusted and safe method for decomposing the excess hydride and the aluminate complexes, resulting in a granular precipitate that is easily removed by filtration.
The final step is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the carboxylic acid must be avoided. Mild oxidation methods, such as the Swern oxidation or the Parikh-Doering oxidation, are ideal for this transformation.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.
-
Protocol:
-
In an anhydrous flask under an inert atmosphere, prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of DMSO in DCM, maintaining the temperature below -60 °C. Gas evolution (CO and CO₂) will be observed.
-
After stirring for a short period, add a solution of (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate in DCM.
-
Stir for 15-30 minutes, then add a hindered amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[2][3][4]
-
-
Mechanistic Rationale:
Caption: Simplified mechanism of the Swern oxidation.
The low temperature (-78 °C) is critical to control the reactivity of the initially formed chloro(dimethyl)sulfonium chloride, preventing its decomposition. The addition of a hindered base is necessary to deprotonate the intermediate alkoxysulfonium salt to form a sulfur ylide, which then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde and dimethyl sulfide (a volatile and malodorous byproduct).[5]
Method B: Parikh-Doering Oxidation
This method is an operationally simpler alternative to the Swern oxidation, as it can be performed at or above 0 °C. It uses a sulfur trioxide-pyridine complex to activate DMSO.[6][7][8]
-
Protocol:
-
Dissolve the alcohol, (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, and a hindered base (e.g., DIPEA) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the sulfur trioxide-pyridine complex (SO₃·py) in portions.
-
Add anhydrous DMSO dropwise.
-
Stir the reaction at 0 °C for 30-60 minutes.
-
Quench the reaction with brine and extract the product with DCM.
-
Wash the combined organic layers, dry, and concentrate. Purify by flash chromatography.[6]
-
-
Causality and Expertise: The Parikh-Doering oxidation is often preferred for its milder conditions and avoidance of cryogenic temperatures.[8] The SO₃·pyridine complex is a stable, non-hygroscopic solid that is easier and safer to handle than oxalyl chloride.[8] The mechanism is analogous to the Swern oxidation, involving the formation of an alkoxysulfonium salt intermediate that collapses to the aldehyde.[8]
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | (R)-N-Boc-2-piperidinecarboxaldehyde, (R)-N-Boc-pipecolinal |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| CAS Number | 134526-69-5 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm.
-
A downfield signal for the aldehydic proton (CHO) around δ 9.5-9.7 ppm, which may appear as a singlet or a doublet.
-
A series of multiplets for the protons on the piperidine ring between δ 1.5-4.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify the carbon framework of the molecule. Characteristic peaks include:
-
A highly deshielded signal for the carbonyl carbon of the aldehyde group around δ 200-205 ppm.
-
Signals for the quaternary and methyl carbons of the Boc group around δ 80 ppm and δ 28 ppm, respectively.
-
Signals for the carbons of the piperidine ring.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of key functional groups.
-
A strong C=O stretching band for the carbamate group around 1690 cm⁻¹.
-
A strong C=O stretching band for the aldehyde group around 1725 cm⁻¹.
-
A weak C-H stretch for the aldehyde proton around 2720 cm⁻¹.[9]
-
Applications in Drug Development
This compound is a key starting material in the synthesis of numerous pharmaceutical targets. Its utility is exemplified in the synthesis of potent and selective antagonists of the neurokinin-1 (NK-1) receptor, such as the clinical candidate (+)-CP-96,345. These antagonists have been investigated for their potential as antiemetic and antidepressant agents.
Exemplary Synthesis: A Precursor to NK-1 Receptor Antagonists
The synthesis of NK-1 receptor antagonists often involves the reaction of the aldehyde functionality of this compound with an organometallic reagent to install a key substituent, followed by further functionalization. For instance, the addition of a lithiated benzofuran derivative to the aldehyde, followed by a series of transformations including deprotection and reductive amination, can lead to complex piperidine-based structures with high affinity for the NK-1 receptor.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Hazard Identification: The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chiral intermediate whose importance in pharmaceutical research and development cannot be overstated. The synthetic route detailed in this guide, starting from the chiral pool amino acid (R)-pipecolinic acid and employing mild and efficient oxidation methodologies like the Swern or Parikh-Doering oxidations, provides a reliable and scalable pathway to this enantiopure building block. A thorough understanding of the reaction mechanisms, proper characterization, and safe handling practices are essential for its successful application in the synthesis of the next generation of complex, stereochemically defined therapeutic agents.
References
- BenchChem. (2025). Navigating the Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Comparative Review of Key Synthetic Routes.
- NROChemistry. (n.d.). Parikh-Doering Oxidation.
- Macmillan Group, Princeton University. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Ma, J., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- BenchChem. (n.d.).
- NROChemistry. (n.d.).
- Tohoku University Repository. (n.d.). Rewiring amino acids to piperidines.
- Michigan State University Department of Chemistry. (n.d.).
- McCall, W. S., Grillo, T. A., & Comins, D. L. (2008). Stereoselective Synthesis of Acyclic Amino Alcohols via von Braun Ring Opening of Chiral Piperidines. Organic Letters, 10(15), 3255–3257.
- Scilit. (n.d.). Stereoselective Synthesis of Acyclic Amino Alcohols via von Braun Ring Opening of Chiral Piperidines.
- PubChem. (n.d.).
- O'Brien, P., et al. (2006). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 128(13), 4372–4381.
- The Royal Society of Chemistry. (n.d.). Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids.
- Wikipedia. (n.d.).
- Chem-Station International Edition. (2014, May 1).
- The Royal Society of Chemistry. (n.d.).
- MDPI. (2019). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 24(15), 2786.
- National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Chemistry Portal. (2019, July 10).
- YouTube. (2020, November 9).
- Organic Syntheses. (n.d.). Procedure.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- ResearchGate. (2024, April 3).
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- Open Research@CSIR-NIScPR. (n.d.).
- Atlantis Press. (2016). Study on synthesis of (R)
- ResearchGate. (n.d.). ChemInform Abstract: Efficient Method for the Oxidation of Aldehydes and Diols with tert-Butylhydroperoxide under Transition Metal-Free Conditions.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- ACS Publications. (n.d.). Oxoammonium Salts. 6.1 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Perchlorate: A Stable and Convenient Reagent for the Oxidation of Alcohols.
- PubMed. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: (R)-tert-butyl 2-formylpiperidine-1-carboxylate in Enantioselective Synthesis
Introduction
(R)-tert-butyl 2-formylpiperidine-1-carboxylate, a derivative of the naturally occurring amino acid L-pipecolic acid, has emerged as a versatile and powerful chiral building block in modern asymmetric synthesis. Its unique structural features, comprising a stereodefined center at the C2 position adjacent to a reactive aldehyde functionality and a Boc-protected amine, make it an invaluable precursor for the synthesis of a wide array of complex, stereochemically rich molecules. This compound is a crucial intermediate for synthesizing complex organic molecules, especially within the pharmaceutical industry.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this chiral aldehyde. We will delve into its utility in the construction of chiral ligands, its role as a key intermediate in the total synthesis of natural products and active pharmaceutical ingredients (APIs), and provide detailed, field-tested protocols to ensure reproducible and high-yielding transformations.
Core Principles and Mechanistic Insights
The synthetic utility of this compound is primarily rooted in the high diastereoselectivity achievable in nucleophilic additions to its aldehyde group. The stereochemical outcome of these reactions is often governed by the principles of stereoelectronic control, where the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom plays a crucial role in directing the approach of incoming nucleophiles.
Felkin-Anh and Cram Chelation Models
The stereoselectivity of nucleophilic additions to the C2-formyl group can be rationalized by considering the Felkin-Anh model for non-chelating conditions and the Cram-chelation model for reactions involving Lewis acidic metals.
-
Felkin-Anh Model (Non-Chelating Conditions): In the absence of a chelating metal, the largest group on the alpha-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. The nucleophile then attacks from the less hindered face.[2][3] This generally leads to the formation of the anti-adduct as the major product.
-
Cram-Chelation Model (Chelating Conditions): In the presence of a Lewis acid that can chelate (e.g., MgBr₂, ZnBr₂, TiCl₄), the aldehyde's carbonyl oxygen and a heteroatom on the alpha-carbon can coordinate to the metal center.[4] This forms a rigid five-membered chelate, forcing the nucleophile to attack from the opposite, less hindered face, resulting in the selective formation of the syn-adduct.[2][4]
The ability to selectively access either the syn or anti diastereomer by simply choosing the appropriate reaction conditions highlights the synthetic power of this chiral building block.
Caption: Control of stereochemistry in nucleophilic additions.
Applications in the Synthesis of Chiral Ligands and Catalysts
The piperidine scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. This compound serves as an excellent starting material for the synthesis of bidentate and tridentate ligands.[5][6]
Synthesis of Chiral Diamine Ligands
Chiral vicinal diamines are powerful ligands for a variety of transition metal-catalyzed reactions. A common strategy involves the reductive amination of the formyl group, followed by further functionalization.
Protocol 1: Synthesis of a Chiral P,N-Ligand Precursor
This protocol details the synthesis of a chiral diamine which can be further elaborated into a P,N-type ligand.
Step-by-Step Methodology:
-
Reductive Amination:
-
Dissolve this compound (1.0 eq) and a chiral primary amine (e.g., (S)-1-phenylethanamine, 1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Application in Natural Product and Pharmaceutical Synthesis
The enantiopure nature of this compound makes it a valuable chiral pool starting material for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][7]
Synthesis of Piperidine Alkaloids
Many piperidine alkaloids exhibit significant biological activity. The formylpiperidine synthon provides a straightforward entry to these complex scaffolds. For instance, it has been employed in the synthesis of indolizidine and quinolizidine alkaloids.
Protocol 2: Diastereoselective Allylation for the Synthesis of a Key Alkaloid Intermediate
This protocol demonstrates the use of a chelation-controlled allylation to set a crucial stereocenter.
Step-by-Step Methodology:
-
Allylation Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add allylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diastereomeric alcohols by flash column chromatography on silica gel. The syn-isomer is typically the major product under these conditions.
-
| Reaction Condition | Nucleophile | Lewis Acid | Major Diastereomer | Typical d.r. |
| Non-Chelating | Allyl-TMS | BF₃·OEt₂ | anti | >90:10 |
| Chelating | Allyl-MgBr | - | syn | >95:5 |
Synthesis of Solenopsin Analogs
Solenopsins are piperidine alkaloids found in the venom of fire ants and have shown interesting biological activities. This compound can be used to construct the chiral piperidine core of these molecules.
Caption: General synthetic route to solenopsin analogs.
Troubleshooting and Practical Considerations
-
Purity of the Starting Material: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid. It is advisable to use freshly prepared or purified this compound for optimal results. Its purity can be verified by ¹H NMR.
-
Anhydrous Conditions: Many of the reactions, particularly those involving organometallic reagents, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere.
-
Temperature Control: Precise temperature control is crucial for achieving high diastereoselectivity, especially in chelation-controlled additions.
-
Purification: The Boc-protected piperidine derivatives can sometimes be challenging to purify by column chromatography due to their polarity. Careful selection of the eluent system is necessary.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its utility spans from the construction of sophisticated chiral ligands to the total synthesis of biologically active molecules. A thorough understanding of the factors governing the stereochemical outcome of its reactions allows for the rational design of synthetic routes to a diverse range of enantiomerically pure compounds. The protocols and insights provided in this document are intended to serve as a practical guide for researchers to harness the full synthetic potential of this versatile reagent.
References
- Vertex AI Search. (n.d.). Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry.
- Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
- University of Windsor. (n.d.). Felkin-Ahn and Cram Chelate.
- Reddit. (2025, January 4). Cram chelate question.
- Quora. (2019, August 26). What is the difference between Crams model and Felkin ahn model?.
- PMC. (n.d.). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes.
- ChemShuttle. (n.d.). tert-butyl 2-formylpiperidine-1-carboxylate;CAS No.:157634-02-1.
- R Discovery. (2025, November 19). The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis.
- PMC. (n.d.). Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist's Acid.
- J&K Scientific. (n.d.). 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester | 157634-02-1.
Sources
- 1. nbinno.com [nbinno.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 6. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Application Notes & Protocols: The Strategic Use of (R)-Boc-2-formylpiperidine in Modern Asymmetric Synthesis
Introduction: (R)-tert-butyl 2-formylpiperidine-1-carboxylate, commonly known as (R)-Boc-2-formylpiperidine (CAS: 157634-02-1), has emerged as a cornerstone chiral building block in synthetic organic and medicinal chemistry.[1] The piperidine ring is a privileged scaffold, frequently found in the core structures of numerous natural products and active pharmaceutical ingredients (APIs).[2][3][4] The strategic value of (R)-Boc-2-formylpiperidine lies in its unique bifunctional nature: a stereodefined carbon center at the C2 position and a synthetically versatile aldehyde group, all while the piperidine nitrogen is masked with a readily cleavable tert-butoxycarbonyl (Boc) protecting group. This combination allows for a wide array of stereocontrolled transformations, making it an indispensable tool for constructing complex molecular architectures.[1]
This guide provides an in-depth exploration of the synthesis and application of this key intermediate, focusing on the mechanistic principles and field-proven protocols that enable its effective use in asymmetric synthesis.
Part 1: The Genesis of Chirality - Asymmetric Synthesis of 2-Substituted Piperidines
A primary challenge in piperidine chemistry is the direct, enantioselective functionalization of the C2 position. The asymmetric deprotonation of the parent N-Boc-piperidine is a powerful strategy to generate enantiomerically enriched 2-substituted piperidines, including the title aldehyde.
Mechanistic Cornerstone: Asymmetric Deprotonation and Dynamic Resolution
The direct C-H activation of N-Boc-piperidine can be achieved using a strong, non-nucleophilic base like sec-butyllithium (s-BuLi). The key to achieving enantioselectivity is the use of a chiral ligand that complexes with the organolithium species. While the natural product (-)-sparteine has been historically significant, its limited availability as a single enantiomer has driven the development of "sparteine surrogates".
The process is highly nuanced. Upon addition of s-BuLi and a chiral diamine, such as a (+)-sparteine surrogate, a pre-lithiation complex is formed, which can be observed using in-situ IR spectroscopy.[5][6] This complex then proceeds to a configurationally unstable 2-lithio-N-Boc-piperidine intermediate. This instability is synthetically advantageous, as it allows for a Dynamic Resolution process. Two primary mechanisms can be leveraged:
-
Dynamic Kinetic Resolution (DKR): The two rapidly equilibrating enantiomers of the organolithium intermediate react with an electrophile at different rates. By slowly adding the electrophile, one enantiomer is preferentially trapped, driving the equilibrium to generate more of the reactive enantiomer.[7]
-
Dynamic Thermodynamic Resolution (DTR): The chiral ligand forms diastereomeric complexes with the two enantiomers of the organolithium intermediate. One diastereomer is thermodynamically more stable, and allowing the system to equilibrate results in a high concentration of this single, resolved species before the electrophile is introduced.[7][8]
These dynamic processes are critical for achieving high levels of enantioselectivity in the synthesis of 2-aryl, 2-vinyl, and other 2-substituted piperidines.[2][3]
Caption: Asymmetric deprotonation and dynamic resolution workflow.
Protocol 1: Asymmetric Arylation via Catalytic Dynamic Resolution and Negishi Coupling
This protocol describes the highly enantioselective synthesis of 2-aryl-piperidines, a transformation that showcases the power of dynamic resolution coupled with cross-coupling chemistry.[2][3]
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Chiral diamine ligand (e.g., O'Brien's diamine or a sparteine surrogate)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Aryl bromide (Ar-Br)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand for Pd (e.g., SPhos)
-
Anhydrous THF or Diethyl Ether
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous MgSO₄
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried flask equipped with a magnetic stir bar. Cool the flask to -78 °C.
-
Lithiation: To the cold THF, add the chiral diamine ligand (1.2 equivalents) followed by the dropwise addition of s-BuLi (1.2 equivalents). Stir for 15 minutes. Add N-Boc-piperidine (1.0 equivalent) dropwise. Allow the solution to stir at -78 °C for 3-4 hours to ensure formation and equilibration of the organolithium species.
-
Transmetalation: In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.5 equivalents) in anhydrous THF. Add this solution via cannula to the organolithium mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. This generates the configurationally stable organozinc intermediate.
-
Negishi Coupling: To the organozinc solution, add the aryl bromide (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.10 equivalents).
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-Boc-2-arylpiperidine.
Causality and Trustworthiness:
-
Why -78 °C? This low temperature is crucial for controlling the deprotonation and preventing side reactions. It also stabilizes the organolithium intermediate.
-
Why a Chiral Ligand? The ligand coordinates to the lithium ion, creating a chiral environment that directs the deprotonation and stabilizes one enantiomer of the resulting organolithium, enabling the dynamic resolution.[8]
-
Why Transmetalate to Zinc? The intermediate organozinc species exhibits remarkable chemical and configurational stability, even at the elevated temperatures required for the subsequent Negishi coupling, which is essential for preserving the enantiomeric excess.[2]
| Aryl Bromide Example | Yield (%) | Enantiomeric Ratio (er) |
| 4-Bromoveratrole | 75% | 98:2 |
| 3-Bromopyridine | 68% | 97:3 |
| 1-Bromo-4-fluorobenzene | 81% | 98:2 |
| Data is representative and sourced from analogous transformations in the literature.[2] |
Part 2: (R)-Boc-2-formylpiperidine as a Versatile Chiral Synthon
Once synthesized, or obtained commercially, (R)-Boc-2-formylpiperidine is a powerful starting material for introducing further complexity. The aldehyde group is a gateway for a multitude of C-C and C-N bond-forming reactions.
Caption: Key transformations of the aldehyde moiety.
Protocol 2: Diastereoselective Wittig Olefination
This protocol demonstrates a standard chain-elongation strategy from the aldehyde, creating a valuable alkene intermediate that can be further functionalized (e.g., via hydrogenation, dihydroxylation).
Materials:
-
(R)-Boc-2-formylpiperidine
-
(Triphenylphosphoranylidene)acetate (or other stabilized ylide)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous NaHCO₃ and brine solutions
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: Dissolve (R)-Boc-2-formylpiperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reaction: Add the stabilized Wittig ylide (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.1 equivalents) to the solution in one portion.
-
Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC, observing the consumption of the aldehyde.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filtration: Filter the mixture through a pad of Celite, washing thoroughly with diethyl ether.
-
Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the α,β-unsaturated ester.
Causality and Trustworthiness:
-
Why a Stabilized Ylide? Stabilized ylides are less reactive and generally favor the formation of the (E)-alkene, leading to higher diastereoselectivity. They are also bench-stable and easier to handle than non-stabilized ylides.
-
Why Precipitate the Oxide? Triphenylphosphine oxide is the major byproduct and its removal by precipitation simplifies the subsequent chromatographic purification significantly.
Protocol 3: Boc-Group Deprotection
To utilize the piperidine nitrogen, for example in the final stages of a synthesis or for creating peptidomimetics, the Boc group must be removed.[9]
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
Procedure:
-
Setup: Dissolve the N-Boc-piperidine derivative (1.0 equivalent) in DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Workup (Method A - Volatile Amine): If the resulting amine is volatile, carefully neutralize the reaction mixture at 0 °C by the slow addition of saturated NaHCO₃ until effervescence ceases. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully.
-
Workup (Method B - Non-Volatile Amine): Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the amine as its trifluoroacetate salt. Collect the salt by filtration. The free amine can be obtained by subsequent neutralization and extraction.
Causality and Trustworthiness:
-
Why TFA? Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc group, generating tert-butyl cation and carbon dioxide.
-
Why 0 °C? The initial addition is performed at 0 °C to control the exothermic reaction.
-
Self-Validation: The completion of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a more polar spot (the amine salt) at the baseline. A simple Kaiser test can also confirm the presence of a primary or secondary amine.[9]
References
-
Stead, D., Carbone, G., O'Brien, P., Campos, K. R., Coldham, I., & Sanderson, A. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects . Journal of the American Chemical Society, 132(21), 7260–7261. [Link]
-
Olah, G. A., & Arvanaghi, M. 3-PHENYLPROPIONALDEHYDE . Organic Syntheses, Coll. Vol. 7, p.451 (1990); Vol. 64, p.114 (1986). [Link]
-
Asymmetric deprotonation of N-Boc-piperidines . (n.d.). ResearchGate. [Link]
-
Shin, Y., & Helquist, P. (2011). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines . Organic Letters, 13(3), 394–397. [Link]
-
Shin, Y., & Helquist, P. (2011). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines . Organic Letters, 13(3), 394-397. [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 28(22), 7654. [Link]
-
Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution . (n.d.). ResearchGate. [Link]
-
Stead, D., et al. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects . York Research Database. [Link]
-
Wang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . ChemRxiv. [Link]
-
Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine . (n.d.). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Piperidine Alkaloids from (R)-tert-butyl 2-formylpiperidine-1-carboxylate: An In-depth Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of piperidine alkaloids, utilizing the chiral building block, (R)-tert-butyl 2-formylpiperidine-1-carboxylate. This versatile starting material offers a strategic entry point to a diverse range of complex natural products and pharmacologically active compounds. This document delves into the underlying chemical principles, provides detailed, validated protocols, and offers expert insights into the critical parameters for successful synthesis.
Introduction: The Strategic Importance of this compound
The piperidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its prevalence underscores the significance of developing efficient and stereoselective synthetic routes to access these valuable compounds. This compound has emerged as a powerful chiral precursor in this endeavor. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled manipulation of the aldehyde functionality, while the inherent chirality at the C2 position provides a foundation for the asymmetric synthesis of complex target molecules.[2]
This guide will focus on a key transformation of this chiral aldehyde: the Wittig reaction, and its subsequent application in the total synthesis of the piperidine alkaloid, (-)-coniine.
Core Synthetic Strategy: A Modular Approach to Piperidine Alkaloids
Our synthetic approach leverages a sequence of well-established yet powerful organic transformations. The core strategy involves:
-
Carbon Chain Elongation: A Wittig reaction is employed to introduce the desired carbon framework onto the aldehyde of the starting material.
-
Saturation of the Alkene: Catalytic hydrogenation is utilized to reduce the newly formed double bond, establishing the final alkyl substituent.
-
Deprotection: Removal of the N-Boc protecting group unveils the final piperidine alkaloid.
This modular approach allows for the synthesis of a variety of 2-alkylpiperidine alkaloids by simply modifying the phosphorane used in the Wittig reaction.
A [label="this compound"]; B [label="Wittig Reaction"]; C [label="(R)-N-Boc-2-alkenylpiperidine"]; D [label="Catalytic Hydrogenation"]; E [label="(R)-N-Boc-2-alkylpiperidine"]; F [label="N-Boc Deprotection"]; G [label="Piperidine Alkaloid"];
A -> B [label="Phosphorane"]; B -> C; C -> D [label="H₂, Catalyst"]; D -> E; E -> F [label="Acid"]; F -> G; }
Figure 1: General synthetic workflow for the preparation of piperidine alkaloids.Featured Synthesis: Enantioselective Total Synthesis of (-)-Coniine
To illustrate the practical application of this strategy, we present a detailed protocol for the enantioselective total synthesis of (-)-coniine, a toxic alkaloid found in poison hemlock (Conium maculatum).[3][4]
Step 1: Wittig Olefination to form (R)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate
The first critical step involves the extension of the carbon chain at the C2 position via a Wittig reaction. This reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. The stereochemistry of the resulting alkene (E/Z mixture) is dependent on the nature of the ylide and the reaction conditions. For the synthesis of coniine, a propyl group is required, which is installed as a propenyl group in this step.
Causality Behind Experimental Choices:
-
Choice of Ylide: A non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide, is chosen. Non-stabilized ylides typically favor the formation of the (Z)-alkene under salt-free conditions, proceeding through a kinetically controlled pathway involving a less sterically hindered transition state.[5]
-
Base Selection: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is used to deprotonate the phosphonium salt to generate the reactive ylide. This avoids unwanted side reactions with the aldehyde starting material.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of the ylide and minimize side reactions.
start [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10656219&t=l", labelloc=b, label="this compound"]; ylide [label="+ CH3CH2P(Ph)3Br / NaHMDS"]; product [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=53347519&t=l", labelloc=b, label="(R)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate"];
start -> ylide [arrowhead=none]; ylide -> product; }
Figure 2: Wittig reaction for the synthesis of the propenylpiperidine intermediate.Experimental Protocol: Wittig Reaction
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyltriphenylphosphonium bromide | 1.5 | 371.26 | (User to calculate) |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.4 | 183.38 | (User to calculate) |
| This compound | 1.0 | 213.28 | (User to calculate) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (User to determine) |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add NaHMDS to the stirred suspension.
-
Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate as a mixture of E and Z isomers.
Expected Spectroscopic Data for (R)-N-Boc-2-(prop-1-en-1-yl)piperidine:
-
¹H NMR: Expect signals for the Boc group (~1.4 ppm, s, 9H), the vinyl protons (~5.2-5.6 ppm, m, 2H), the piperidine ring protons, and the methyl group of the propenyl chain.
-
¹³C NMR: Expect signals for the Boc group carbons (~28, 80, 155 ppm), the alkene carbons (~125-135 ppm), the piperidine ring carbons, and the methyl carbon.
-
IR: Expect characteristic peaks for the C=O of the carbamate (~1690 cm⁻¹) and C=C stretching.
-
MS (ESI): Expect to observe the [M+H]⁺ or [M+Na]⁺ ion.
Step 2: Catalytic Hydrogenation to (R)-tert-butyl 2-propylpiperidine-1-carboxylate
The next step is the reduction of the carbon-carbon double bond to a single bond. This is achieved through catalytic hydrogenation, a process that adds hydrogen across the double bond in the presence of a metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of alkenes. It provides a surface for the reaction to occur and is easily removed by filtration.
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the most common and efficient hydrogen source for this transformation.
-
Solvent: A protic solvent like ethanol or methanol is typically used as it can help to solubilize the substrate and does not interfere with the reaction.
Experimental Protocol: Catalytic Hydrogenation
| Reagent/Solvent | Molar Eq. | Amount |
| (R)-tert-butyl 2-(prop-1-en-1-yl)piperidine-1-carboxylate | 1.0 | (User to calculate) |
| 10% Palladium on Carbon (Pd/C) | ~10 mol% | (User to calculate) |
| Ethanol | - | (User to determine) |
| Hydrogen (H₂) | - | Balloon or Parr shaker |
Procedure:
-
Dissolve the alkene from Step 1 in ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-tert-butyl 2-propylpiperidine-1-carboxylate, which can often be used in the next step without further purification.
Step 3: N-Boc Deprotection to Yield (-)-Coniine
The final step in the synthesis is the removal of the Boc protecting group to liberate the free secondary amine of the piperidine ring. This is typically achieved under acidic conditions.
Causality Behind Experimental Choices:
-
Acid: Trifluoroacetic acid (TFA) is a strong acid that is very effective for cleaving the Boc group. It is used in a suitable solvent like dichloromethane (DCM). The byproducts of this reaction (isobutylene and carbon dioxide) are volatile and easily removed.[6][7]
-
Workup: After deprotection, the resulting ammonium salt is neutralized with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) to obtain the free amine.
Experimental Protocol: N-Boc Deprotection
| Reagent/Solvent | Amount |
| (R)-tert-butyl 2-propylpiperidine-1-carboxylate | (User to calculate) |
| Dichloromethane (DCM) | (User to determine) |
| Trifluoroacetic acid (TFA) | (User to determine, typically 1:1 with DCM) |
| Saturated aqueous sodium bicarbonate | (As needed) |
Procedure:
-
Dissolve the N-Boc protected piperidine from Step 2 in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in water and basify to pH > 10 with aqueous sodium hydroxide or saturated sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (-)-coniine.
Expected Spectroscopic Data for (-)-Coniine:
-
¹H NMR (CDCl₃): δ 2.75-2.65 (m, 1H), 2.55 (dt, J = 11.6, 2.8 Hz, 1H), 1.80-1.20 (m, 11H), 0.90 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 60.5, 46.8, 36.1, 32.5, 25.0, 20.3, 14.2.
-
MS (EI): m/z (%) 127 (M⁺), 98 (100).[8]
Conclusion
This guide has detailed a robust and versatile synthetic strategy for the preparation of piperidine alkaloids, with a specific focus on the enantioselective total synthesis of (-)-coniine from the chiral building block this compound. By understanding the mechanistic underpinnings of each reaction, researchers can confidently apply and adapt these protocols for the synthesis of other valuable piperidine-containing target molecules. The modularity of the Wittig reaction, in particular, opens up avenues for the creation of diverse alkaloid libraries for drug discovery and development.
References
- Comins, D. L.; Dehghani, A. Tetrahedron Lett.1992, 33 (42), 6299-6302.
-
Wikipedia. Coniine. [Link]
- BenchChem.
- Passarella, D.; et al. Int. J. Mol. Sci.2015, 16(12), 29668-29699.
- Sabol, J. S.; Weintraub, P. M.; Kane, J. M.; Borcherding, D. R. Tetrahedron2003, 59 (17), 2953-2989.
- BenchChem. An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- BenchChem. Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide.
- BenchChem.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Olah, G. A.; Arvanaghi, M. Org. Synth.1986, 64, 114.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- O'Brien, P.; et al. J. Am. Chem. Soc.2012, 134 (12), 5452-5455.
- Radulović, N. S.; et al. Molecules2017, 22 (11), 1999.
- Pan, C.; et al. J.
- Slideshare.
- PubChem. (+)-Coniine.
- Heravi, M. M.; et al. Alkaloids Chem. Biol.2020, 84, 201-334.
- Organic Reactions. The Wittig Reaction.
- Sigma-Aldrich. N-Boc-piperidine.
- O'Brien, C. J.; et al. Chem. Eur. J.2013, 19 (45), 15262-15272.
- Beak, P.; et al. Org. Lett.2000, 2 (4), 459-461.
- Cayman Chemical. 4-Anilino-1-Boc-piperidine.
- ResearchGate.
- YouTube.
- Huisgen, R. Angew. Chem. Int. Ed. Engl.1963, 2 (10), 565-598.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer, 2014.
- Vetter, J. Food Chem. Toxicol.2004, 42 (9), 1373-1382.
- Coldham, I.; et al. Org. Biomol. Chem.2011, 9 (5), 1639-1645.
- Li, G.; et al. J. Org. Chem.2011, 76 (24), 10146-10151.
- ResearchGate.
- Davies, H. M. L.; et al. J. Am. Chem. Soc.2015, 137 (31), 9863-9871.
- White, M. C.; et al. J. Am. Chem. Soc.2014, 136 (31), 11176-11181.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Coniine - Wikipedia [en.wikipedia.org]
- 4. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-Boc-piperidine-2-carbaldehyde in Modern Medicinal Chemistry: A Guide to Application and Protocol
The introduction of chirality into molecular scaffolds is a cornerstone of modern drug discovery, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles. Within the vast landscape of heterocyclic chemistry, chiral piperidines stand out as privileged structures, frequently found at the core of numerous approved therapeutic agents.[1][2][3][4] This guide focuses on a particularly valuable chiral building block: (R)-Boc-piperidine-2-carbaldehyde . Its unique combination of a stereodefined piperidine ring, a reactive aldehyde functionality, and a strategically placed Boc protecting group makes it a versatile intermediate for the synthesis of complex molecular architectures in medicinal chemistry.[2][5]
This document provides an in-depth exploration of the applications of (R)-Boc-piperidine-2-carbaldehyde, complete with detailed, field-proven protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but also the "why," empowering researchers to confidently apply this building block in their own drug discovery endeavors.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The following table summarizes the key physicochemical data for (R)-Boc-piperidine-2-carbaldehyde.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | [6] |
| Molecular Weight | 213.27 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [6] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | General Knowledge |
Safety and Handling:
Core Synthetic Applications and Protocols
The synthetic utility of (R)-Boc-piperidine-2-carbaldehyde stems from the reactivity of its aldehyde group, which can be predictably transformed into a variety of functional groups, allowing for chain extension and the introduction of diverse substituents. The Boc-protected nitrogen prevents unwanted side reactions and can be readily deprotected at a later synthetic stage.[10]
Reductive Amination: A Gateway to Chiral Amines
Reductive amination is a powerful and widely used transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[3][11][12] This one-pot reaction involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[13]
This reaction is fundamental in building more complex piperidine-containing scaffolds, as demonstrated in the synthesis of various biologically active compounds.[14]
Diagram of the Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination with an Aniline Derivative
This protocol describes the reaction of (R)-Boc-piperidine-2-carbaldehyde with a representative aniline to yield a chiral N-arylmethyl-2-aminomethylpiperidine derivative.
Materials:
-
(R)-Boc-piperidine-2-carbaldehyde
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-Boc-piperidine-2-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM. To this solution, add the aniline derivative (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. A catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine derivative.
Causality and Experimental Insights:
-
Choice of Reducing Agent: NaBH(OAc)₃ is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde. Its mild nature also tolerates a wider range of functional groups.
-
Solvent: Anhydrous DCM is a common choice as it is relatively non-reactive and effectively solubilizes the reactants.
-
Acid Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial imine formation.
-
Work-up: The aqueous NaHCO₃ wash is essential to neutralize the acetic acid and any remaining acidic byproducts.
The Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is highly valuable for extending the carbon chain and introducing unsaturation into the molecule.[16][17] Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[18]
Diagram of the Wittig Reaction
Caption: The Wittig Reaction Mechanism.
Detailed Protocol: Wittig Reaction with a Stabilized Ylide
This protocol outlines the synthesis of an α,β-unsaturated ester from (R)-Boc-piperidine-2-carbaldehyde using a stabilized Wittig reagent.
Materials:
-
(R)-Boc-piperidine-2-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous toluene or THF.
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes), to separate the desired alkene product from triphenylphosphine oxide and any unreacted starting materials.
Causality and Experimental Insights:
-
Ylide Choice: Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are less reactive and often require heating to drive the reaction to completion. They typically provide high (E)-selectivity.
-
Solvent: Toluene or THF are suitable anhydrous solvents for this reaction.
-
Purification: The separation of the desired alkene from the triphenylphosphine oxide byproduct is a key challenge in the work-up of Wittig reactions. Chromatography is usually effective.
Application in the Synthesis of Marketed Drugs
The true value of a chiral building block is demonstrated by its successful application in the synthesis of therapeutic agents. While a direct synthesis of a marketed drug starting from (R)-Boc-piperidine-2-carbaldehyde is not explicitly detailed in readily available literature, the closely related chiral piperidine core is central to numerous pharmaceuticals. For instance, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib , used in the treatment of certain cancers, features a chiral piperidine moiety.[2] Although synthetic routes to Ibrutinib often start from the corresponding chiral alcohol or ketone, (R)-Boc-piperidine-2-carbaldehyde serves as a direct precursor to these intermediates via reduction or oxidation, respectively.[2][19]
Similarly, the hepatitis C virus (HCV) protease inhibitor Boceprevir contains a complex bicyclic proline fragment.[1][14][20] While the synthesis of this fragment is intricate, the underlying principles of stereocontrolled functionalization of a five-membered ring share similarities with the manipulation of the chiral piperidine scaffold, highlighting the importance of such chiral building blocks in complex synthesis.[1]
Conclusion
(R)-Boc-piperidine-2-carbaldehyde is a highly valuable and versatile chiral building block in medicinal chemistry. Its strategic combination of a stereodefined core, a reactive aldehyde, and a stable protecting group provides a powerful platform for the synthesis of a diverse range of complex molecules. The protocols detailed in this guide for key transformations such as reductive amination and the Wittig reaction, along with the rationale behind the experimental choices, are intended to equip researchers with the practical knowledge to effectively utilize this important synthetic intermediate in their pursuit of novel therapeutics. The continued development of innovative synthetic methodologies will undoubtedly further expand the applications of this and other chiral piperidine scaffolds in the future of drug discovery.
References
-
G. Bhalerao, et al. (2025). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Request PDF. [Link]
-
Y. Wang, et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. National Institutes of Health. [Link]
-
T. Li, et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. PubMed. [Link]
-
C. Liu, et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
A. Klapars, et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Royal Society of Chemistry. [Link]
-
A. Klapars, et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Royal Society of Chemistry. [Link]
-
G. D'Abrosca, et al. (2014). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. National Institutes of Health. [Link]
-
B. Kadrowski. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. [Link]
-
J. Orduña, et al. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. [Link]
-
Y. Li, et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
-
C. Matassini, et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Self-published. [Link]
-
J. Orduña, et al. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]
-
Y. Chen, et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
G. Bartoli, et al. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3·7H2O as catalyst. ResearchGate. [Link]
-
M. Kumar, et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
M. Mokhtary & K. Mahooti. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]
-
S. G. Manjula, et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
S. P. Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]
- Google Patents. (2016). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
-
N. Yoshikai. (2022). Rewiring amino acids to piperidines. Tohoku University. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. [Link]
-
C. G. Neochoritis, et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
F. Brandi, et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]
-
A. M. Bryan, et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. [Link]
-
R. D. O. V, et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 19. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 20. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction: The Strategic Value of the C2-Substituted Piperidine Scaffold
The (R)-tert-butyl 2-formylpiperidine-1-carboxylate ((R)-N-Boc-pipecolinal) is a chiral building block of immense value in modern pharmaceutical development. The piperidine ring is a privileged scaffold, appearing in numerous approved drugs, and the introduction of stereochemically defined substituents at the C2 position allows for precise three-dimensional arrangements that are critical for target engagement and pharmacological activity.[1][2][3] This guide provides a detailed technical overview and scalable protocols for the derivatization of this key intermediate, focusing on reactions that enable carbon-carbon and carbon-nitrogen bond formation at the aldehyde functionality.
As a chiral α-amino aldehyde, (R)-N-Boc-pipecolinal presents unique synthetic challenges and opportunities. The adjacent stereocenter and the nitrogen atom within the ring heavily influence the stereochemical outcome of nucleophilic additions. Furthermore, the potential for racemization under certain conditions necessitates careful selection of reagents and reaction parameters, especially during scale-up.[4] This document is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and practical considerations essential for transitioning these syntheses from the bench to production scale.
PART 1: Foundational Principles & Safety
Physicochemical Properties & Handling
This compound is typically a stable compound under standard laboratory conditions. However, like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid and potential racemization of the α-chiral center under harsh acidic or basic conditions.
Safety & Handling:
-
Hazard Class: Classified as an irritant. May cause skin, eye, and respiratory irritation.[5]
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Stereochemical Control in Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to the aldehyde is governed by the interplay of steric and electronic effects of the adjacent piperidine ring and its N-Boc protecting group. Two primary models, the Felkin-Anh and Cram-Chelate models, are used to predict the formation of the major diastereomer.[6][7][8]
-
Felkin-Anh Model (Non-Chelation Control): This is the generally accepted model for nucleophilic additions to chiral aldehydes. The largest group (in this case, the C6 methylene of the piperidine ring) orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophile then attacks via the least hindered trajectory, known as the Bürgi-Dunitz angle (~107°), approaching past the smallest substituent (the α-hydrogen).[8][9]
-
Cram-Chelate Model (Chelation Control): If the nucleophile's counter-ion (e.g., Mg²⁺ in a Grignard reagent) can coordinate with both the carbonyl oxygen and a heteroatom on the α-substituent (here, the Boc-protected nitrogen), a rigid five-membered ring intermediate is formed. This conformation locks the substrate, forcing the nucleophile to attack from the less hindered face, often leading to the opposite diastereomer compared to the Felkin-Anh model.[6][9][10]
The N-Boc group, with its carbonyl oxygen, can act as a chelating partner. The choice of reagent, solvent, and Lewis acid can therefore dictate which pathway dominates, allowing for tunable diastereoselectivity.
PART 2: Scalable Synthetic Protocols
The following protocols are presented as robust starting points for scalable synthesis. On a larger scale, considerations such as reaction exotherms, rates of addition, and mass transfer become critical.[11] It is imperative to conduct appropriate safety assessments and pilot runs before attempting multi-kilogram scale production.
Protocol: Diastereoselective Grignard Addition
This reaction is a cornerstone for creating C-C bonds and installing new stereocenters. The protocol is adapted from demonstrated syntheses on optically pure tert-butyl 2-formylpiperidine-1-carboxylates.[10]
Reaction Scheme:
Caption: Grignard addition to form secondary alcohols.
Rationale for Scalability: The use of a Grignard reagent complexed with LiCl (e.g., Turbo Grignard) enhances solubility and reactivity, often leading to cleaner reactions and better yields, which is beneficial for scale-up.[10] The primary challenge on a large scale is managing the initial exotherm upon addition of the aldehyde to the Grignard reagent. A slow, controlled addition rate with efficient cooling is paramount.
Detailed Protocol:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with the Grignard reagent (e.g., isopropylmagnesium chloride-lithium chloride complex, 1.3 M in THF, 1.2 equivalents).
-
Cooling: Cool the stirred Grignard solution to 0-5 °C using an appropriate cooling bath.
-
Aldehyde Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF (approx. 5-10 volumes). Add this solution dropwise to the cooled Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly quench by the controlled addition of a saturated aqueous ammonium chloride solution.
-
Work-up & Isolation: Add ethyl acetate and separate the organic layer. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting product will be a mixture of diastereomers.[10] Purification to isolate the desired diastereomer can be achieved via column chromatography on silica gel.
Quantitative Data (Example):
| Reactant | Reagent | Scale | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| (R)-N-Boc-pipecolinal | 2-(4-chlorophenyl)-4-bromoquinoline + iPrMgCl·LiCl | Multi-gram | THF | 0 to rt | 12 | 59-63% | >9:1 (threo:erythro) | [10] |
Protocol: Reductive Amination
Reductive amination is a highly reliable and versatile method for forming C-N bonds, providing access to a wide array of secondary and tertiary amine derivatives.
Reaction Scheme:
Caption: Two-step, one-pot reductive amination workflow.
Rationale for Scalability: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for large-scale operations. It is less water-sensitive than reagents like sodium cyanoborohydride and does not generate toxic byproducts.[12] The reaction can be run as a one-pot process, which is highly efficient for industrial synthesis. The primary scale-up considerations are managing the mild exotherm from imine formation and ensuring efficient stirring to handle the heterogeneous mixture.
Detailed Protocol:
-
Vessel Preparation: To a reactor under an inert atmosphere, charge a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-20 volumes).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise over 30-60 minutes. Control the addition rate to maintain a gentle reaction temperature (typically below 30 °C).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or until complete as monitored by TLC/HPLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Isolation: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography or, if the product is crystalline, by recrystallization.
Quantitative Data (Representative):
| Aldehyde Substrate | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-formylpiperidine | Various Amines | NaBH(OAc)₃ | CH₂Cl₂ | 11-69% | [12] |
| Various Aldehydes | Piperidine | NaBH(OAc)₃ | THF/CH₂Cl₂ | Good | [13] |
Protocol: Wittig Olefination
The Wittig reaction provides a direct route to alkene derivatives, extending the carbon chain at the C2 position. This is particularly useful for synthesizing piperidine alkaloids and their analogues.
Reaction Scheme:
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076678A1 - Substituted benzamide derivatives - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108409638A - A kind of Niraparib intermediatesï¼Sï¼-3-ï¼4- bromophenylsï¼The preparation method of piperidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. recipharm.com [recipharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 137076-22-3 | tert-Butyl 4-formylpiperidine-1-carboxylate | Aldehydes | Ambeed.com [ambeed.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Protection of Piperidine-2-carbaldehydes
Introduction: The Synthetic Challenge of a Bifunctional Scaffold
Piperidine-2-carbaldehyde and its derivatives are valuable chiral building blocks in medicinal chemistry and natural product synthesis. Their utility stems from the presence of two highly reactive, yet syntactically versatile, functional groups: a secondary amine within the piperidine ring and a proximal aldehyde at the C2 position. This bifunctionality, however, presents a significant challenge. The nucleophilic nitrogen can interfere with reactions targeting the electrophilic aldehyde, and vice-versa. Furthermore, the aldehyde's α-proton is susceptible to epimerization under basic conditions, jeopardizing stereochemical integrity.
Effective synthesis hinges on a robust protecting group strategy. This involves the temporary and selective masking of one or both functional groups to direct reactivity, prevent unwanted side reactions, and preserve stereochemistry.[1] The ideal strategy employs orthogonal protecting groups , which can be removed under distinct conditions without affecting each other, allowing for sequential and controlled manipulation of the molecule.[2][3]
This guide provides a detailed exploration of field-proven protecting group strategies for piperidine-2-carbaldehydes, outlining the causality behind methodological choices and providing detailed, validated protocols for researchers in organic synthesis and drug development.
Part 1: Protection of the Piperidine Nitrogen
The secondary amine of the piperidine ring is both nucleophilic and basic, requiring protection to prevent interference in a wide range of synthetic transformations. The choice of the N-protecting group is dictated by its stability profile and the specific conditions required for its removal. The most common and effective groups are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Comparative Overview of N-Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[4] | Stable to base, hydrogenolysis, and mild nucleophiles.[5] |
| Cbz (Benzyloxycarbonyl) | Cbz-N< | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH).[6][7] | Stable to mild acid and base. Unstable to strong reducing agents.[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-N< | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF).[8] | Stable to acid and hydrogenolysis. Unstable to bases.[9] |
Diagram: General Scheme for N-Protection and Deprotection
Caption: Workflow for the protection and deprotection of the piperidine nitrogen.
Experimental Protocols for N-Protection
The Boc group is arguably the most common nitrogen protecting group due to its ease of installation and clean, acidic removal.[4] Its stability in basic and reductive conditions makes it an excellent choice for many synthetic routes.
-
Materials:
-
Piperidine-2-carbaldehyde derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv)
-
Base: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the piperidine derivative in the chosen solvent (e.g., THF) in a round-bottom flask.[10]
-
Add the base (e.g., NaHCO₃, 2.0 equiv) followed by the dropwise addition of a solution of Boc₂O in the same solvent at 0 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
The Cbz group is a classic protecting group, valued for its stability and its unique removal via hydrogenolysis, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[6]
-
Materials:
-
Piperidine-2-carbaldehyde derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Base: Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent: 1:1 mixture of Dioxane/Water or THF/Water
-
-
Procedure:
-
Dissolve the piperidine derivative in the aqueous solvent mixture and cool to 0 °C in an ice bath.[11]
-
Add the base (e.g., NaHCO₃) to the solution.[6]
-
While stirring vigorously, add Cbz-Cl dropwise, ensuring the temperature remains at 0 °C.[6]
-
Allow the reaction to stir at 0 °C for 2-4 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Cbz protected product.
-
Experimental Protocols for N-Deprotection
This is a standard and highly efficient method for Boc removal. The resulting amine is typically isolated as its trifluoroacetate salt.
-
Materials:
-
N-Boc protected piperidine (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (approx. 0.1-0.2 M concentration).[4]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents, often used as a 20-50% solution in DCM).[4]
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.
-
Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected piperidine.[4]
-
This method is exceptionally mild and clean, as the byproducts are volatile toluene and carbon dioxide.[11] It is incompatible with other reducible functional groups like alkenes or alkynes.[7]
-
Materials:
-
N-Cbz protected piperidine (1.0 equiv)
-
Catalyst: 10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent in a flask suitable for hydrogenation.[7]
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Stir the reaction vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 1-16 hours), carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[7]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Part 2: Protection of the 2-Carbaldehyde Group
The aldehyde is highly electrophilic and susceptible to oxidation, reduction, and nucleophilic attack. Protection is essential when performing reactions such as N-alkylation or modifications elsewhere in the molecule. The most common strategy is conversion to an acetal, which is stable to bases, organometallics, and hydrides.[12]
Comparative Overview of Aldehyde Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability Profile |
| Dimethyl Acetal | -CH(OCH₃)₂ | Methanol, Acid Catalyst (e.g., p-TsOH), Dehydrating Agent | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, organometallics, hydrides, and many oxidizing/reducing agents.[13] |
| 1,3-Dioxolane (Ethylene Acetal) | Cyclic 5-membered ring | Ethylene glycol, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid | Generally more stable than acyclic acetals. Stable to base and nucleophiles.[8] |
| 1,3-Dithiane | Cyclic 6-membered ring | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | Mercury(II) salts (e.g., HgCl₂), or other oxidative/electrophilic methods | Extremely robust. Stable to strong base, nucleophiles, and acidic conditions used for Boc deprotection. |
Diagram: General Scheme for Aldehyde Protection and Deprotection
Caption: Workflow for the protection and deprotection of the aldehyde group as an acetal.
Experimental Protocols for Aldehyde Protection & Deprotection
This is a robust and widely used method for aldehyde protection. The use of a Dean-Stark trap drives the equilibrium towards product formation by removing water.
-
Materials:
-
Aldehyde-containing substrate (1.0 equiv)
-
Ethylene glycol (1.5-2.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.02–0.05 equiv)
-
Solvent: Toluene or Benzene
-
-
Procedure:
-
Combine the aldehyde, ethylene glycol, and p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-6 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude acetal by silica gel chromatography or distillation.
-
Hydrolysis of the acetal back to the aldehyde is straightforward but requires careful control if other acid-sensitive groups are present.
-
Materials:
-
Acetal-protected substrate
-
Acid: 1M Hydrochloric acid (HCl) or Acetic Acid/Water mixture
-
Solvent: Acetone or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the acetal in a mixture of the organic solvent (e.g., acetone) and aqueous acid.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the progress of the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected aldehyde.
-
Part 3: Orthogonal Protecting Group Strategies
The true power of protecting groups is realized when they are used in an orthogonal fashion. For piperidine-2-carbaldehyde, this means selecting an N-protecting group and a C=O protecting group that can be removed independently.
Key Strategic Considerations:
-
Acid-Labile Conflict: The most common N-protecting group (Boc) and the most common aldehyde protecting group (acetal) are both acid-labile. Attempting to remove a Boc group with TFA will likely cleave the acetal as well. This is a non-orthogonal pairing.
-
An Orthogonal Pair (Boc + Dithiane): A superior strategy is to pair the N-Boc group with a dithiane protecting group for the aldehyde. The dithiane is stable to the strong acid (TFA) used for Boc deprotection.
-
An Alternative Orthogonal Pair (Cbz + Acetal): The N-Cbz group is removed by hydrogenolysis, a condition under which an acetal is perfectly stable. Conversely, the acetal can be removed with aqueous acid, which will not affect the Cbz group. This represents a robust orthogonal pair.
Diagram: Example of an Orthogonal Strategy
Caption: Orthogonal strategy using Cbz (N-protection) and an acetal (O-protection).
Conclusion
The successful synthesis of complex molecules derived from piperidine-2-carbaldehyde is critically dependent on the judicious selection and application of protecting groups. By understanding the stability and cleavage conditions of common protecting groups for both the amine and aldehyde functionalities, researchers can design robust, orthogonal strategies. Pairing an acid-labile Boc group with a robust dithiane, or a hydrogenolysis-labile Cbz group with an acid-labile acetal, provides the synthetic flexibility required for multi-step sequences. The protocols and strategic considerations outlined in this guide serve as a foundational resource for chemists aiming to harness the full potential of this valuable synthetic intermediate.
References
-
Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed, National Center for Biotechnology Information.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.
-
Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, National Center for Biotechnology Information.
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
-
Protecting group - Wikipedia. Wikipedia.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich.
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.
-
Deprotection of different N-Boc-compounds | Download Table. ResearchGate.
-
The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Drug Delivery and Therapeutics.
-
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Taylor & Francis Group.
-
11.3 Protecting groups - Organic Chemistry II. Fiveable.
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Beilstein Journals.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central, National Institutes of Health.
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate.
-
Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit.
-
Piperidine derivatives; the condensation of aromatic aldehydes with l-methyl-4-piperidone. Journal of the American Chemical Society.
-
Protecting Groups - Stability. Organic Chemistry Portal.
-
Piperidine derivative with boc protection. Sigma-Aldrich.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed, National Center for Biotechnology Information.
-
Protective Groups. Organic Chemistry Portal.
-
Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. ResearchGate.
-
Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis. BenchChem.
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
What's the most common method for the protection of aldehydes? : r/chemistry. Reddit.
-
2-Formylpiperidine. PubChem, National Center for Biotechnology Information.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Organic Syntheses Procedure. Organic Syntheses.
-
Preparation of acetals from aldehydes and alcohols under basic conditions. Organic & Biomolecular Chemistry (RSC Publishing).
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
-
Dimethyl Acetals. Organic Chemistry Portal.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dimethyl Acetals [organic-chemistry.org]
Stereoselective reactions of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
An In-Depth Guide to the Stereoselective Reactions of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Piperidine Aldehyde
This compound, commonly referred to as N-Boc-(R)-pipecolinal, is a cornerstone chiral building block in modern organic synthesis.[1] Its prevalence stems from the piperidine motif, a privileged scaffold in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] The compound's synthetic value is anchored in its unique structural features: a conformationally biased piperidine ring, a single stereocenter at the C2 position adjacent to the reactive aldehyde, and a sterically influential tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides a powerful platform for introducing new stereocenters with a high degree of predictability and control.
This guide provides a detailed exploration of the key stereoselective reactions of this aldehyde, moving beyond simple procedural lists to explain the underlying stereochemical principles. We will dissect the causality behind experimental choices, offering field-proven protocols for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile intermediate in complex molecule synthesis.[1]
PART 1: Decoding Stereoselectivity—Felkin-Anh vs. Chelation Control
The stereochemical outcome of nucleophilic additions to N-Boc-(R)-pipecolinal is a classic case study in substrate control. The reaction trajectory is dictated by a delicate balance of steric and electronic factors, which can be manipulated by the choice of nucleophile and reaction conditions. Two primary models, the Felkin-Anh model and the chelation-control model, govern the formation of the two possible diastereomeric secondary alcohols.
The Dominant Paradigm: The Felkin-Anh Model
For most standard organometallic reagents (e.g., Grignard, organolithium), the stereochemical outcome is reliably predicted by the Felkin-Anh model.[3][4] This model is based on minimizing steric strain in the transition state.
Causality and Mechanistic Insight:
-
Conformational Alignment: The molecule orients itself to place the largest group at the α-carbon (the C6 methylene of the piperidine ring) anti-periplanar to the trajectory of the incoming nucleophile. This minimizes A(1,3) strain.
-
Nucleophilic Trajectory: The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the least sterically hindered face.[3][5]
-
Stereochemical Result: In the case of N-Boc-(R)-pipecolinal, this trajectory is past the small hydrogen atom at C2, rather than the medium-sized piperidine ring nitrogen and its associated Boc group. This leads predictably to the formation of the (R,S) or syn-diastereomer as the major product.
Overriding the Inherent Bias: Chelation Control
While the Felkin-Anh model describes the "natural" reactivity, it is possible to override this preference and generate the otherwise minor (R,R) or anti-Felkin diastereomer.[6][7] This is achieved by employing a reaction system that favors chelation control.
Causality and Mechanistic Insight:
-
Lewis Acid Coordination: This mechanism requires a Lewis acidic metal (e.g., Zn²⁺, Ti⁴⁺) capable of coordinating with two heteroatoms simultaneously.[5][6] In N-Boc-(R)-pipecolinal, the metal chelates both the aldehyde's carbonyl oxygen and the carbonyl oxygen of the Boc protecting group.
-
Conformational Lock: This chelation forms a rigid, five-membered ring intermediate. This conformational lock overrides the typical Felkin-Anh arrangement and exposes the opposite face of the aldehyde to nucleophilic attack.
-
Stereochemical Inversion: The nucleophile is now forced to attack from the more sterically encumbered face (relative to the Felkin-Anh model), leading to the formation of the anti-Felkin product as the major diastereomer.[6][8] This strategy is a powerful tool for accessing alternative stereochemical pathways.[7][8]
Caption: Divergent stereochemical pathways from a single chiral aldehyde.
PART 2: Application Notes and Experimental Protocols
This section provides detailed, actionable protocols for key stereoselective transformations. The "why" behind each step is explained, empowering the researcher to adapt and troubleshoot effectively.
Application 1: Felkin-Anh Controlled Grignard Addition
Application Note: This protocol details a standard nucleophilic addition using a Grignard reagent, a workhorse transformation in organic synthesis. Under these conditions, the reaction proceeds via the Felkin-Anh transition state to afford the syn-diastereomer with high selectivity. The choice of an ethereal solvent like THF is crucial as it effectively solvates the magnesium cation, preventing significant chelation. The reaction is conducted at low temperatures (-78 °C) to maximize kinetic control and enhance diastereoselectivity by minimizing the energy available for the system to access the higher-energy transition state leading to the minor diastereomer.
Protocol: Synthesis of (R)-1-((R)-tert-butyl 2-(hydroxy(phenyl)methyl)piperidine-1-carboxylate)
-
Apparatus Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq, e.g., 2.13 g, 10.0 mmol).
-
Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 40 mL).
-
-
Reaction Cooldown:
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
-
Reagent Addition:
-
Slowly add phenylmagnesium bromide (1.2 eq, e.g., 12.0 mL of a 1.0 M solution in THF) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C.
-
Causality: Slow addition prevents localized warming, which could decrease diastereoselectivity.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
-
Quenching:
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at -78 °C.
-
Causality: Saturated NH₄Cl is a mild proton source that effectively quenches the reaction and breaks up the magnesium alkoxide complex without causing side reactions.
-
-
Workup and Extraction:
-
Allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 5% to 25% ethyl acetate in hexanes) to yield the product as a colorless oil or white solid.
-
Expected Outcome: High yield (typically >85%) and high diastereoselectivity (typically >95:5 d.r. in favor of the syn product).
-
| Reagent | Conditions | Typical d.r. (syn:anti) | Typical Yield |
| Phenylmagnesium bromide | THF, -78 °C, 2h | >95:5 | ~90% |
| Methylmagnesium bromide | THF, -78 °C, 1.5h | >97:3 | ~88% |
| Vinylmagnesium bromide | THF, -78 °C, 2h | >95:5 | ~85% |
| Caption: Representative data for Felkin-Anh controlled additions. |
Application 2: Chelation-Controlled Organozinc Addition
Application Note: This protocol demonstrates how to invert the "natural" stereochemical preference to access the anti-Felkin diastereomer. The key is the use of a dialkylzinc reagent, which is less reactive than Grignard reagents but highly effective in chelation-controlled processes.[6][7] The reaction is performed in a non-coordinating solvent like toluene or dichloromethane to ensure the zinc cation is available for chelation and not sequestered by solvent molecules.[8] The presence of a zinc halide, generated in situ or added, acts as the crucial Lewis acid to promote the formation of the rigid chelate intermediate.[7][9]
Caption: Experimental workflow for accessing the anti-Felkin product.
Protocol: Synthesis of (S)-1-((R)-tert-butyl 2-((R)-1-hydroxypropyl)piperidine-1-carboxylate)
-
Apparatus Setup:
-
In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 1.07 g, 5.0 mmol) in anhydrous toluene (25 mL).
-
-
Reaction Cooldown:
-
Cool the solution to 0 °C using an ice/water bath.
-
-
Reagent Addition:
-
Slowly add diethylzinc (1.5 eq, e.g., 7.5 mL of a 1.0 M solution in hexanes) dropwise via syringe over 15 minutes.
-
Causality: Diethylzinc serves as both the nucleophile and the precursor to the Lewis acid that promotes chelation.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC until the starting aldehyde is consumed.
-
-
Quenching and Workup:
-
Carefully re-cool the flask to 0 °C.
-
Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl (15 mL). Caution: Alkylzinc reagents react violently with water; slow addition is critical.
-
Follow the workup and extraction procedure as described in Application 1, using toluene or ethyl acetate as the extraction solvent.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the pure anti-diastereomer.
-
Expected Outcome: Good yield (typically 70-85%) and high diastereoselectivity (typically >95:5 d.r. in favor of the anti product).
-
| Reagent | Conditions | Typical d.r. (anti:syn) | Typical Yield |
| Diethylzinc (Et₂Zn) | Toluene, 0 °C to RT, 6h | >95:5 | ~80% |
| Diphenylzinc (Ph₂Zn) | Toluene, 0 °C to RT, 8h | >92:8 | ~75% |
| Caption: Representative data for chelation-controlled additions. |
Application 3: Stereoselective Wittig Olefination
Application Note: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The stereochemical outcome (E vs. Z) is highly dependent on the nature of the phosphorus ylide.[10] This protocol uses a non-stabilized ylide, generated in situ from an alkyltriphenylphosphonium salt using a strong base like n-butyllithium. These reactions are typically performed under salt-free conditions (after the initial deprotonation) and favor the formation of the kinetic (Z)-alkene through a cycloaddition pathway that minimizes steric interactions in a puckered transition state.[10]
Protocol: Synthesis of (R)-tert-butyl 2-((Z)-hept-1-en-1-yl)piperidine-1-carboxylate
-
Ylide Generation:
-
To a flame-dried 250 mL Schlenk flask under nitrogen, add hexyltriphenylphosphonium bromide (1.1 eq, e.g., 4.72 g, 11.0 mmol).
-
Add anhydrous THF (80 mL) and cool the resulting suspension to 0 °C.
-
Slowly add n-butyllithium (1.05 eq, e.g., 6.6 mL of a 1.6 M solution in hexanes) dropwise. The solution will turn a deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Aldehyde Addition:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq, 2.13 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the ylide solution to -78 °C.
-
Slowly add the aldehyde solution to the ylide solution via cannula or syringe over 20 minutes.
-
-
Reaction and Quenching:
-
Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
-
Workup and Purification:
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product will contain triphenylphosphine oxide.
-
Purify by flash column chromatography (eluting with a low polarity solvent system, e.g., 2-5% ethyl acetate in hexanes) to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Expected Outcome: Moderate to good yield (50-75%) with high selectivity for the (Z)-alkene (>95:5 Z:E).
-
References
- Martins, B. S., Moro, A. V., & Lüdtke, D. S. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation.
- Pharmaffiliates. (n.d.).
- Walsh, P. J., et al. (n.d.). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. PMC.
- Willis, M. C., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society.
- Walsh, P. J., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
- Walsh, P. J., et al. (2013).
- OpenOChem Learn. (n.d.). Felkin-Anh Model.
- J&K Scientific. (n.d.). 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester.
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
- The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic
- Stereoselectivity in organic synthesis. University of Birmingham.
- PubChem. (n.d.).
- Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. (2022, April 11). YouTube.
- Beak, P., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC.
- Beak, P., et al. (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. NIH.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Recent organocatalytic reactions.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC.
- Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure.
- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv
- Wittig Reaction Experiment Part 1, Prelab. (2020, October 30). YouTube.
- Wittig Reaction Experiment Part 2: Reaction and Product Isol
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chelation-controlled additions to α-silyloxy aldehydes: an autocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Purification of (R)-tert-butyl 2-formylpiperidine-1-carboxylate by chromatography
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for the chromatographic purification of (R)-tert-butyl 2-formylpiperidine-1-carboxylate. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to navigate the unique challenges this molecule presents. The inherent instability of the chiral aldehyde and the lability of the Boc-protecting group demand a nuanced approach to purification, where preventing side reactions is as crucial as achieving separation.
This guide is structured as a series of questions you might ask during your workflow, providing direct answers and the underlying rationale for each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (e.e.) is significantly lower after silica gel chromatography. What's causing this loss of purity?
Answer: The most probable cause is on-column racemization. The target molecule, this compound, has a chiral center alpha to a carbonyl group. This structural feature makes it highly susceptible to racemization through the formation of a planar, achiral enol or enolate intermediate, especially in the presence of acid or base.[1][2]
Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidity is often sufficient to catalyze the enolization of the aldehyde, leading to the loss of stereochemical integrity.[1]
Troubleshooting & Prevention:
-
Neutralize the Stationary Phase: Before packing your column, you can "deactivate" or neutralize the silica gel. This is most commonly done by preparing a slurry of the silica in an eluent system that contains a small amount of a volatile base, typically 0.1-1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic silanol groups, minimizing the risk of racemization.
-
Use a Buffered Mobile Phase: Incorporating a small percentage of a basic additive like triethylamine directly into your mobile phase throughout the purification process can continuously suppress the acidity of the silica gel.[1]
-
Consider Alternative Stationary Phases: If racemization persists, switching to a less acidic stationary phase is a robust solution. Neutral alumina is a common alternative, though its reactivity profile should be considered. For high-value material, specialty deactivated silica gels are also commercially available.
-
Minimize Residence Time: The longer the compound remains on the column, the greater the opportunity for racemization. Use the least amount of stationary phase necessary and optimize your mobile phase for a reasonably fast elution (e.g., target a retention factor, k', between 2 and 5).
Q2: I'm observing a new, more polar spot on my TLC plate after chromatography that wasn't in the crude material. What is it likely to be?
Answer: There are two highly likely possibilities for a new, more polar impurity generated during silica gel chromatography:
-
N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3][4] The inherent acidity of standard silica gel, or the use of acidic mobile phase additives (like trifluoroacetic acid in RP-HPLC), can cleave the Boc group to yield the free secondary amine, (R)-piperidine-2-carbaldehyde.[5] This free amine is significantly more polar and will exhibit a lower Rf on a normal-phase TLC plate.
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially when exposed to air over an extended period on a high-surface-area medium like silica gel. The resulting (R)-tert-butyl 2-carboxy-piperidine-1-carboxylate is a highly polar compound that may streak or remain at the baseline of the TLC plate.
To diagnose the issue, you can co-spot your collected fraction on a TLC plate with your starting material. If the new spot corresponds to the deprotected amine, it will often stain with ninhydrin. Mass spectrometry of the fraction will definitively identify the impurity.
Workflow: Troubleshooting Unexpected Chromatographic Peaks
The following decision tree illustrates a systematic approach to identifying unknown peaks that may appear during the purification process.
Caption: A decision tree for identifying unknown chromatographic impurities.
Q3: What are the recommended starting conditions for flash chromatography?
Answer: For a molecule with the polarity of N-Boc protected formylpiperidine, a normal-phase chromatography setup is standard. A gradient elution is often most effective for separating the target compound from less polar starting materials and more polar byproducts.
Recommended Protocol: Racemization-Aware Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If solubility is an issue, a small amount of the strong eluent (e.g., ethyl acetate) can be added. Adsorb this solution onto a small amount of silica gel (~1-2x the crude material weight) and dry it under reduced pressure to create a solid load. This technique generally provides sharper bands and better resolution.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Pack the column with the slurry, ensuring an even, well-consolidated bed. Do not let the column run dry.
-
-
Loading: Carefully add the prepared solid load to the top of the packed column bed. Gently add a thin layer of sand on top to prevent disturbance of the bed during solvent addition.
-
Elution: Begin elution with the starting mobile phase. A typical gradient for this type of compound would be from 5% to 30% Ethyl Acetate in Hexane. The optimal gradient can be determined beforehand using TLC analysis in various solvent systems.
-
Monitoring: Monitor the elution using TLC, staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing aldehydes.
-
Fraction Handling: Once collected, fractions containing the pure product should be concentrated promptly under reduced pressure at a low temperature (≤ 40°C) to prevent any potential degradation.[5]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for cost-effective preparative chromatography. |
| Mobile Phase System | Hexane/Ethyl Acetate | Good balance of polarity for effective separation of moderately polar compounds. |
| Mobile Phase Additive | 0.1 - 1.0% Triethylamine (NEt₃) | Neutralizes acidic silica, preventing racemization and Boc deprotection.[1] |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Start with low polarity to elute non-polar impurities first. |
| Final Eluent | 25-40% Ethyl Acetate in Hexane | Increase polarity to elute the desired product in a reasonable time. |
| Loading Method | Dry loading (adsorbed on silica) | Promotes sharper peaks and better separation compared to liquid loading. |
Q4: Is it advisable to use Reversed-Phase HPLC with a TFA modifier for this compound?
Answer: Using standard reversed-phase HPLC conditions (e.g., Acetonitrile/Water with 0.1% TFA) is highly risky for the final purification of this compound.
While TFA is excellent for peak shaping, it is a strong acid that will readily cleave the Boc group.[5] Even if the compound is on the column for only a few minutes, significant deprotection can occur. When you subsequently evaporate the collected fractions, the concentration of the non-volatile TFA increases, which can drive the deprotection to completion.[5]
If RP-HPLC is necessary (for example, for analytical purposes or if normal-phase fails), consider alternative mobile phase modifiers that are less acidic:
-
Formic Acid (0.1%): Less acidic than TFA and may be compatible, but stability should be tested on a small scale first.
-
Buffered Systems: Using an ammonium acetate or ammonium formate buffer (pH ≈ 6-7) can provide good chromatography while avoiding acidic conditions.
For preparative chiral separations, Supercritical Fluid Chromatography (SFC) is often a superior technique. SFC uses supercritical CO₂ with a co-solvent (like methanol or ethanol), operates at lower temperatures, and allows for faster separations, reducing the risk of on-column reactions.[6][7]
References
- Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
- Technical Support Center: Purification of Chiral Piperidine Deriv
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.
- Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
- Racemiz
- Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
- Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Troubleshooting Guide. Phenomenex.
- Racemiz
- Trouble with chiral separations.
- HPLC Troubleshooting Guide. YMC.
- Chiral Purification of Volatile Flavors and Fragrances by SFC.
- [Preparation and application of chiral silica gel spheres based on L-glutamic]. PubMed.
- HPLC Troubleshooting Guide. SCION Instruments.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. Gilson Inc.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Inform
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- 2,6-DIBROMO-3,5-DIFORMYLTHIOPHENE. Organic Syntheses.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses.
- tert-BUTYL 3-(3-METHOXYPHENYL)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Racemization of (R)-tert-butyl 2-formylpiperidine-1-carboxylate during reaction
Welcome to the technical support center for (R)-tert-butyl 2-formylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of racemization during synthetic reactions. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process that converts an enantiomerically pure compound, such as the (R)-enantiomer of N-Boc-2-formylpiperidine, into a 50:50 mixture of both the (R)- and (S)-enantiomers, known as a racemic mixture.[1][2] The stereocenter of concern in this molecule is the carbon at the 2-position (the alpha-carbon), which is directly attached to the aldehyde group.[3][4]
In drug development and synthesis, maintaining stereochemical integrity is paramount, as different enantiomers can have drastically different biological activities or toxicities. The loss of enantiopurity can lead to a final product with reduced efficacy, altered pharmacological profile, and significant purification challenges.
Q2: What is the chemical mechanism responsible for the racemization of this aldehyde?
A2: The primary cause of racemization in aldehydes with a hydrogen atom on the alpha-carbon is the formation of a planar, achiral intermediate called an enolate (under basic conditions) or an enol (under acidic conditions).[1][3] The proton on the alpha-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.
Under basic conditions, a base can abstract this acidic proton to form a planar enolate. This intermediate loses the original stereochemical information at the alpha-carbon.[2][3] Subsequent protonation of this planar enolate can occur with equal probability from either face, leading to the formation of both the (R) and (S) enantiomers.[1] Given enough time, this equilibrium results in a racemic mixture.[1][2]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q3: Are certain types of reactions more prone to causing racemization with this substrate?
A3: Yes. Any reaction that exposes the aldehyde to basic or, to a lesser extent, acidic conditions for a prolonged period can induce racemization.[1][4] Reactions that are particularly high-risk include:
-
Wittig-type Olefinations: These reactions often employ strong bases (like n-BuLi or phosphazenes) or even milder bases for stabilized ylides, which can readily deprotonate the alpha-carbon.[5]
-
Aldol Reactions: Base-catalyzed aldol reactions inherently involve the formation of an enolate, which is the key intermediate for racemization.[3][4]
-
Knoevenagel Condensations: These reactions are typically base-catalyzed and can lead to epimerization.
-
Reductive Aminations (under basic conditions): If the reaction pH is basic, racemization can occur prior to the reduction of the imine/enamine intermediate.
-
Prolonged Workups or Chromatography: Extended exposure to acidic or basic conditions during aqueous workups or chromatography on non-neutral stationary phases (e.g., untreated silica gel) can also cause a loss of enantiopurity.[6]
Troubleshooting Guide: High Racemization Detected
If you have confirmed a significant loss of enantiomeric excess (e.e.) via chiral HPLC or other analytical methods, this guide will help you diagnose and resolve the issue.
| Symptom | Potential Cause(s) | Recommended Solutions & Optimizations |
| High racemization after a base-mediated reaction (e.g., Wittig, Aldol). | 1. Base Strength/Sterics: A strong and/or non-sterically hindered base (e.g., triethylamine, DBU) is efficiently abstracting the acidic α-proton.[7] | Solution: Switch to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base such as a proton sponge.[8] For sensitive substrates, consider base-free conditions if the reaction allows. |
| 2. Reaction Temperature: The rate of enolate formation and subsequent racemization is significantly increased at higher temperatures.[3][7] | Solution: Perform the reaction at a lower temperature. Start the reaction at 0°C or -78°C. Allow the reaction to warm slowly only if necessary for reaction completion.[7] Maintaining low temperatures during base addition and the initial reaction phase is critical. | |
| 3. Prolonged Exposure to Base: Allowing the aldehyde to pre-incubate with the base before the addition of the second reactant provides a greater opportunity for racemization.[7] | Solution: Modify the order of addition. Add the base last to a pre-cooled mixture of the aldehyde and the other reactant. This ensures the desired reaction competes effectively with the racemization pathway. Minimize the overall reaction time. | |
| Loss of e.e. observed after workup or purification. | 1. Acidic/Basic Workup: Quenching the reaction with strong aqueous acid or base can cause racemization.[6] | Solution: Use a buffered aqueous solution (e.g., saturated NH₄Cl for quenching organometallics, or a phosphate buffer) to maintain a pH close to neutral. Minimize the duration of the aqueous wash. |
| 2. Silica Gel Chromatography: Standard silica gel can be slightly acidic and may catalyze racemization of sensitive aldehydes, especially with prolonged contact time. | Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1% v/v) in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica. | |
| Racemization occurs even under carefully controlled, mild conditions. | 1. Solvent Polarity: Polar solvents can sometimes accelerate the rate of proton abstraction and racemization.[7][9] | Solution: Screen less polar aprotic solvents like dichloromethane (DCM) or toluene, ensuring all reactants remain soluble.[9] |
| 2. Contaminated Reagents: The presence of acidic or basic impurities in solvents or reagents can catalyze racemization. | Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of appropriate quality and stored correctly. |
Experimental Protocol: Quantifying Racemization by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric excess (e.e.) of this compound. Method optimization will be required for your specific instrument and column.
Caption: Workflow for enantiomeric excess (e.e.) determination.
1. Materials and Equipment
-
HPLC System: With UV detector (detection at ~210 nm).
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak IA, IB, IC) is a common starting point.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: this compound from your reaction.
-
Racemic Standard: A sample of racemic N-Boc-2-formylpiperidine. If not commercially available, it can be generated by treating the pure R-enantiomer with a base (e.g., a catalytic amount of DBU in DCM overnight).
-
Filters: 0.22 or 0.45 µm syringe filters.
2. Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, starting with a ratio such as 95:5 (n-Hexane:IPA). Degas the mobile phase thoroughly.
-
Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation: Prepare a solution of the racemic standard (~1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a solution of your reaction product (~1 mg/mL) in the mobile phase. Filter the solution through a syringe filter before injection.
-
Analysis of Racemic Standard: Inject the racemic standard. This is a critical step to identify the retention times of both the (R) and (S) enantiomers and to ensure the column is providing adequate separation (resolution > 1.5 is ideal).[10][11]
-
Analysis of Sample: Inject your prepared sample using the same method.
-
Data Processing:
-
Identify the peaks corresponding to the (R) and (S) enantiomers in your sample chromatogram based on the retention times from the racemic standard run.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: % e.e. = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100
-
3. Troubleshooting the Analysis
-
Poor Resolution: If the enantiomer peaks are not well separated, adjust the mobile phase composition. Decreasing the percentage of the polar modifier (IPA) will generally increase retention and may improve resolution. Lowering the column temperature can also enhance selectivity.[10]
-
Peak Tailing: This may indicate a contaminated column or interaction with active sites. Flush the column according to the manufacturer's instructions.[12]
-
Ghost Peaks: Contamination in the mobile phase or sample carryover can cause extraneous peaks. Use high-purity solvents and implement a robust needle wash protocol.[10]
References
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]
-
Study of the racemization at α-position of the aldehyde. Yields are... (2017). ResearchGate. Available at: [Link]
-
Reactions at the Alpha Carbon of Carbonyls. (n.d.). Free Sketchy MCAT Lesson. Available at: [Link]
-
Campos, K. R., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PMC - NIH. Available at: [Link]
-
Hanson, J. E. (2023). What factors may cause racemization in acidic removal of Boc? ResearchGate. Available at: [Link]
-
Alpha-carbon Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
-
Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. (2022). MDPI. Available at: [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids... (2015). ResearchGate. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available at: [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH. Available at: [Link]
-
Racemization of Aldehydes and Ketones. (2014). YouTube. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]
-
Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. (2009). PMC - NIH. Available at: [Link]
-
The epimerization of peptide aldehydes--a systematic study. (2003). PubMed. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Available at: [Link]
-
How to reduce epimerization in Chiral molecule? (2012). ResearchGate. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Synthesis of N-Boc-2-formylpiperidine
Welcome to the technical support center for the synthesis of N-Boc-2-formylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. N-Boc-2-formylpiperidine is a versatile intermediate, but its synthesis via the oxidation of N-Boc-2-piperidinemethanol can be challenging, often plagued by issues of low yield, difficult purification, and product instability.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and consistently achieve high yields of pure product.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis of N-Boc-2-formylpiperidine. Each issue is presented in a question-and-answer format, exploring the root causes and providing actionable solutions based on established chemical principles.
Problem 1: My reaction yield is consistently low or I'm recovering only starting material. What's going wrong?
Low conversion is the most common issue and can stem from several factors related to the choice of oxidant and reaction conditions. The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent both under-reaction and over-oxidation.[1]
Possible Cause A: Ineffective Oxidation Method
The oxidation of N-Boc-2-piperidinemethanol is typically accomplished using mild oxidizing agents.[2] Strong oxidants like chromic acid will lead to the formation of the corresponding carboxylic acid.[1] The three most common and effective methods are Dess-Martin Periodinane (DMP) oxidation, Parikh-Doering oxidation, and Swern oxidation.[3][4][5]
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild conditions, fast reaction times, and high selectivity for aldehydes.[3][6] It is often the first choice for sensitive substrates. However, DMP is sensitive to moisture, which can deactivate the reagent and stall the reaction. The reaction also produces acetic acid as a byproduct, which can be detrimental to acid-labile products.[3]
-
Solution: Ensure the DMP reagent is fresh and handled under anhydrous conditions. For acid-sensitive substrates, add a mild base like pyridine or sodium bicarbonate to the reaction mixture to buffer the generated acetic acid.[3]
-
-
Parikh-Doering Oxidation: This procedure uses a stable, solid sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO.[7][8][9] It is prized for its operational simplicity, as it can be run at temperatures between 0 °C and room temperature, avoiding the cryogenic conditions required for a Swern oxidation.[8] Yields for unhindered substrates often exceed 90%.[7]
-
Swern Oxidation: This classic method uses oxalyl chloride or trifluoroacetic anhydride to activate DMSO at cryogenic temperatures (typically -78 °C).[4][5] It is highly reliable and generally gives clean conversions with minimal over-oxidation.[10][11]
| Oxidation Method | Typical Temperature | Key Advantages | Common Pitfalls |
| Dess-Martin (DMP) | Room Temperature | Mild, fast, high selectivity, easy workup.[3] | Reagent is moisture-sensitive; generates acetic acid.[3] |
| Parikh-Doering | 0 °C to Room Temp. | Operationally simple, avoids cryogenic temps, minimal side products.[7][8] | Reagent (SO₃·Py) is hygroscopic; may require excess reagents.[7][8] |
| Swern | -78 °C | High yields, wide functional group tolerance, reliable.[4][5] | Requires cryogenic temps; produces toxic/odorous byproducts.[4] |
Possible Cause B: Product Instability & Epimerization
N-Boc-2-formylpiperidine is a chiral aldehyde with an acidic proton at the α-position (C2). This makes it susceptible to epimerization (loss of stereochemical purity) under basic or even mildly acidic conditions.[12][13]
-
Mechanism of Epimerization: A base can abstract the acidic proton at the C2 position, forming a planar enolate intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of R and S enantiomers, a process known as racemization or epimerization.[12][13]
-
Solution:
-
Minimize Base Exposure: During workup, use mild buffers like saturated aqueous NH₄Cl instead of strong acids or bases. If a base is required (e.g., for DMP oxidation), use a non-nucleophilic, hindered base like pyridine and use it sparingly.
-
Temperature Control: Keep the reaction and purification steps cold to minimize the rate of epimerization.
-
Prompt Purification: Aldehydes can be sensitive. Purify the product as soon as possible after the workup.[14] Long-term storage of the crude material can lead to degradation and epimerization.
-
-
Problem 2: The reaction worked, but purification is difficult and I'm losing most of my product on the silica gel column.
Purification of aldehydes can be challenging due to their reactivity. N-Boc-2-formylpiperidine can be particularly problematic on standard silica gel.
Possible Cause A: Irreversible Adsorption or Decomposition on Silica Gel
The slightly acidic nature of standard silica gel can catalyze decomposition or irreversible binding of the aldehyde. The lone pair on the piperidine nitrogen, even when protected with a Boc group, can interact strongly with the silica surface.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface, allowing for smoother elution of the aldehyde.[15]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Solution 3: Non-Chromatographic Purification. For some applications, if purity requirements allow, it may be possible to isolate the product via a simple aqueous workup and extraction, followed by removal of solvent.[16] However, for high purity, chromatography is usually necessary.
Possible Cause B: Co-elution with Byproducts
The byproducts from the oxidation reaction can complicate purification.
-
DMP Oxidation: The main byproducts are iodine-based compounds and acetic acid. A standard aqueous workup involving washing with saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions will effectively remove these.
-
Parikh-Doering/Swern Oxidation: The main byproduct is dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO). DMS is volatile and can often be removed under high vacuum. Residual DMSO can be removed by washing the organic extracts thoroughly with brine.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which oxidation method is best for a large-scale synthesis?
For scalability, the Parikh-Doering oxidation is often preferred.[17] It avoids the need for large volumes of cryogenic solvent required for Swern oxidations and does not use an expensive, potentially explosive periodinane reagent like DMP.[6][8] Its operational simplicity at or above 0 °C makes it more amenable to standard kilogram-scale laboratory equipment.[17]
Q2: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most common method. Stain the TLC plate with a potassium permanganate (KMnO₄) stain. The starting alcohol will show up as a yellow spot on a purple background, while the product aldehyde will be much less active or inactive to this stain. This provides a clear visual indication of the consumption of the starting material.
Q3: What is the stability of N-Boc-2-formylpiperidine?
The pure aldehyde should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended) to prevent oxidation and degradation.[14] It is a crystalline solid or an oil depending on purity and isomeric composition.[14] Avoid prolonged exposure to air, moisture, and acidic or basic conditions.
Q4: My starting material is the (R)-enantiomer of N-Boc-2-piperidinemethanol. How can I ensure my final aldehyde product maintains its stereochemical integrity?
Minimizing epimerization is key. The Dess-Martin oxidation is reported to be effective at minimizing racemization for highly epimerizable N-protected α-amino aldehydes.[6] Regardless of the method, the most critical factors are:
-
Use buffered conditions if acid is generated (e.g., DMP).
-
Maintain low temperatures throughout the reaction and workup.
-
Avoid strong bases during workup and purification. Use of triethylamine-treated silica gel is generally safe and effective.
-
Work quickly. Do not let the crude product sit for extended periods before purification.
Section 3: Visual Guides & Diagrams
General Synthesis Workflow
The overall process involves the careful oxidation of the starting alcohol, followed by a specific workup to remove byproducts and a tailored purification to isolate the sensitive aldehyde product.
Caption: A high-level workflow for the synthesis of N-Boc-2-formylpiperidine.
Troubleshooting Low Yield
Use this decision tree to diagnose and solve issues related to low reaction conversion or yield.
Caption: A troubleshooting workflow for diagnosing low-yield issues.
Section 4: Detailed Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common and reliable oxidation methods.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard procedures and is suitable for small to medium-scale synthesis.[3][6]
-
Preparation: To a round-bottom flask under an argon atmosphere, add N-Boc-2-piperidinemethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Buffering (Optional): Add pyridine (2.0 eq) or solid sodium bicarbonate (2.0 eq) to the solution.
-
Addition of DMP: Cool the mixture to 0 °C in an ice bath. Add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes. The mixture may turn slightly yellow.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the organic layer is colorless.
-
Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography using silica gel pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).
Protocol 2: Parikh-Doering Oxidation
This protocol is a robust and scalable method that avoids cryogenic temperatures.[7][18]
-
Preparation: To a round-bottom flask under an argon atmosphere, add the starting alcohol, N-Boc-2-piperidinemethanol (1.0 eq), N,N-diisopropylethylamine (DIPEA, ~5.0 eq), and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Add the sulfur trioxide-pyridine complex (SO₃·Py, ~3.0 eq) portion-wise.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, ~10.0 eq) dropwise to the suspension over 20-30 minutes, keeping the internal temperature below 5 °C.
-
Reaction: Stir the suspension for an additional 1-2 hours at 0 °C. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing cold brine and extract with DCM. Repeat the extraction twice.
-
Washing: Combine the organic layers and wash sequentially with cold 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography on triethylamine-treated silica gel.
Section 5: References
-
Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Available from: [Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. Available from: [Link]
-
Wikipedia. (2023). N-Formylpiperidine. Available from: [Link]
-
Khan Academy. (2014). Racemization of Aldehydes and Ketones. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Available from: [Link]
-
Wikipedia. (2023). Parikh–Doering oxidation. Available from: [Link]
-
Chem-Station. (2014). Parikh-Doering Oxidation. Available from: [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Available from: [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Available from: [Link]
-
Wikipedia. (2023). Swern oxidation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Available from: [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Available from: [Link]
-
Chemiz. (2025). Parikh-Doering oxidation. YouTube. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. Available from: [Link]
-
ChemBK. (2024). N-BOC-Piperidine-2-aldehyde. Available from: [Link]
Sources
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chembk.com [chembk.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Navigating the Nuances of Boc Protection: A Technical Support Guide
A Foreword from the Senior Application Scientist:
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. In my years in the field, I've seen the Boc group be both a steadfast ally and a source of unexpected challenges in complex chemical syntheses. This guide is born from that experience, designed to be a practical resource for researchers, scientists, and drug development professionals. Here, we move beyond textbook definitions to address the real-world scenarios you encounter at the bench. We will delve into the "why" behind the "how," empowering you to not only solve problems but to proactively prevent them. Our goal is to equip you with the knowledge to wield the Boc group with precision and confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common questions and issues encountered when working with the Boc protecting group.
Stability Under Acidic Conditions
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete Boc deprotection is a frequent issue that can often be traced back to a few key factors:
-
Insufficient Acid Stoichiometry: Many protocols call for catalytic acid, but if your substrate contains basic functional groups (e.g., pyridines, imidazoles), these will neutralize the acid, rendering it unavailable for deprotection. Always ensure you are using a sufficient excess of acid.[1]
-
Reagent Quality: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, but it is hygroscopic. The presence of water can decrease its effective acidity, slowing down or stalling the reaction.[2] Always use fresh, high-quality TFA.
-
Reaction Conditions: While many Boc deprotections are rapid at room temperature, some substrates, particularly those with steric hindrance around the Boc-protected amine, may require longer reaction times or gentle heating.[2][3]
-
Inadequate Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must be adequately swelled in the reaction solvent (e.g., dichloromethane) for the acid to access all the Boc-protected sites.[2]
Troubleshooting Workflow for Incomplete Boc Deprotection:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I'm observing unexpected side products with a mass increase of +56 Da. What is happening and how can I prevent it?
A2: A mass increase of +56 Da is a tell-tale sign of tert-butylation, a common side reaction during acid-mediated Boc deprotection.[3] The cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can then alkylate nucleophilic residues in your molecule, such as:
-
Tryptophan: The indole ring is highly susceptible to tert-butylation.[4]
-
Methionine: The thioether can be alkylated to form a sulfonium salt.[4]
-
Cysteine: The free thiol is a prime target for alkylation.[3]
-
Tyrosine: The activated phenolic ring can be alkylated.[4]
Prevention with Scavengers:
The key to preventing tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General, Tryptophan | 2.5-5% (v/v) |
| Triethylsilane (TES) | General, Tryptophan | 2.5-5% (v/v) |
| Thioanisole | Methionine, general | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% (v/v) |
| Anisole | Tryptophan | 5% (v/v) |
| Water | General | 2.5-5% (v/v) |
A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[5] For particularly sensitive sequences, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[3]
Caption: Mechanism of Boc deprotection and side reaction prevention.
Stability Under Basic and Nucleophilic Conditions
Q3: Is the Boc group stable to basic conditions? I need to perform a saponification of a methyl ester in the presence of a Boc-protected amine.
A3: Yes, the Boc group is generally stable to basic conditions, including hydrolysis with reagents like sodium hydroxide.[1][6] This stability is a key feature that allows for orthogonal protection strategies with base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).[7][8] The stability arises from the steric hindrance of the tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.
You can confidently proceed with the saponification of your methyl ester using standard conditions (e.g., NaOH or LiOH in a mixture of water and an organic solvent like THF or methanol) without significant cleavage of the Boc group.
Q4: Can I use organometallic reagents like Grignards or organolithiums in the presence of a Boc group?
A4: The Boc group is generally stable towards most nucleophiles, including Grignard reagents (RMgX) and organolithium reagents (RLi).[7] However, it is crucial to consider the reaction temperature. At low temperatures (e.g., -78 °C), the Boc group is typically inert to these reagents. At higher temperatures, some reactivity might be observed, especially with highly reactive organometallics. It is always advisable to run a small-scale test reaction to confirm the stability under your specific conditions.
Stability Towards Reductive and Oxidative Conditions
Q5: I need to reduce a nitro group to an amine. Will the Boc group survive catalytic hydrogenation?
A5: Yes, the Boc group is stable under the conditions of catalytic hydrogenation (e.g., H₂, Pd/C).[6] This is a significant advantage over other protecting groups like Cbz (carboxybenzyl), which are cleaved under these conditions.[9] This orthogonality allows for the selective deprotection of a Cbz group in the presence of a Boc group.
Q6: Is the Boc group stable to common oxidizing agents?
A6: The Boc group is generally stable to many common oxidizing agents. However, its stability can be reagent-dependent. It is stable to reagents like KMnO₄ and OsO₄.[7] However, it is not stable to certain oxidative conditions, and care should be taken with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[6]
Summary of Boc Group Stability
The following table provides a quick reference for the stability of the Boc group under various reaction conditions.
| Reaction Condition | Reagents | Stability | Notes |
| Strongly Acidic | TFA, HCl, HBr | Labile | Standard deprotection conditions. |
| Mildly Acidic | Acetic acid, pH 4-5 | Generally Stable | Prolonged exposure or heat may cause slow cleavage. |
| Basic | NaOH, KOH, Na₂CO₃, Et₃N | Stable | Allows for orthogonal protection with base-labile groups. |
| Nucleophilic | RLi, RMgX, amines, enolates | Generally Stable | Reactions are typically performed at low temperatures. |
| Hydrogenolysis | H₂, Pd/C | Stable | Orthogonal to Cbz and other hydrogenolytically cleaved groups. |
| Reducing Agents | LiAlH₄, NaBH₄ | Stable | |
| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py | Generally Stable | Not stable to some reagents like DDQ. |
| Lewis Acids | AlCl₃, Sn(OTf)₂ | Labile | Can be used for selective deprotection under milder conditions.[9] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol is a standard method for the introduction of the Boc protecting group using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or aqueous NaOH (1 M)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using an organic base like triethylamine, add it to the solution. If using an aqueous base, prepare a biphasic system.
-
Add the di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, if a biphasic system was used, separate the organic layer. If an organic solvent was used, wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard method for removing the Boc group under acidic conditions.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., TIS), if necessary
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
If required, add the appropriate scavenger(s) to the solution.
-
Add TFA to the solution (a common ratio is 1:1 DCM:TFA, or 20-50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is the amine trifluoroacetate salt, which can often be used directly in the next step or neutralized with a mild base and extracted.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Taylor & Francis Online. an improved synthesis of n-boc protected aryl amines. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
The Royal Society of Chemistry. Supplementary Information for - General procedure I: peptide coupling. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Reddit. Boc and tBu ester pH stability during enamine hydrolysis. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubMed. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
-
ResearchGate. Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]
-
ResearchGate. N-Boc protection of amines derivative a. [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions. [Link]
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Boc Protected Compounds [bzchemicals.com]
Technical Support Center: Optimizing Transformations of (R)-Boc-2-formylpiperidine
Welcome to the technical support center for (R)-Boc-2-formylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction outcomes, with a special focus on reaction times.
I. Core Concepts & Initial Considerations
(R)-Boc-2-formylpiperidine is a valuable intermediate in the synthesis of numerous biologically active molecules and complex natural products.[1] The presence of the Boc-protecting group modulates the reactivity of the piperidine nitrogen, allowing for selective transformations at the aldehyde functionality.[1] However, the aldehyde's position adjacent to a stereocenter and a nitrogen atom introduces specific challenges that must be carefully managed to ensure high yields and stereochemical fidelity.
A primary concern is the potential for epimerization at the C2 position. The alpha-proton is susceptible to abstraction under both acidic and basic conditions, which can lead to a loss of enantiomeric purity.[2][3] This intrinsic lability necessitates careful control of reaction conditions, particularly temperature and the choice of base or acid.[2]
II. Troubleshooting Guide: Common Transformations
This section addresses specific issues encountered during common transformations of (R)-Boc-2-formylpiperidine.
Issue 1: Slow or Incomplete Wittig Reaction
The Wittig reaction is a cornerstone transformation for converting aldehydes into alkenes.[4] However, sluggish or incomplete reactions are a frequent hurdle.
Symptoms:
-
TLC/LC-MS analysis shows significant unreacted starting aldehyde after an extended reaction time.
-
Low isolated yield of the desired alkene product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Strong Base | The acidity of the phosphonium salt's α-proton dictates the required base strength for ylide formation. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), very strong bases like n-BuLi or NaH are necessary.[4] | 1. Switch to a stronger base: If using weaker bases like t-BuOK, consider switching to n-BuLi or NaH.[5] 2. Ensure base quality: Use freshly opened or properly stored strong bases to avoid deactivation by moisture or CO2. |
| Ylide Instability | Some Wittig reagents, particularly non-stabilized ylides, can be unstable and decompose over time, especially at room temperature.[6] | 1. In-situ generation: Generate the ylide in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and (R)-Boc-2-formylpiperidine at low temperature (e.g., 0 °C or -78 °C).[6] 2. Reverse addition: Add the aldehyde solution to the pre-formed ylide at low temperature. |
| Steric Hindrance | The bulky Boc group and the piperidine ring can sterically hinder the approach of the ylide to the aldehyde carbonyl.[7] | 1. Increase reaction temperature: After initial formation of the betaine intermediate at low temperature, slowly warming the reaction to room temperature or slightly above may be necessary to facilitate oxaphosphetane formation and collapse. Monitor for epimerization if heating. 2. Consider Horner-Wadsworth-Emmons (HWE) reaction: For sterically demanding transformations or when stabilized ylides give poor results, the HWE reaction using phosphonate esters is a powerful alternative that is often less sensitive to steric hindrance.[8] |
| Incorrect Stoichiometry | An insufficient amount of the Wittig reagent will naturally lead to incomplete conversion of the aldehyde. | 1. Use a slight excess of ylide: Employ 1.1 to 1.5 equivalents of the phosphonium salt and base relative to the aldehyde to drive the reaction to completion. |
Experimental Workflow: Optimizing a Wittig Reaction
Caption: Optimized Wittig reaction workflow.
Issue 2: Poor Diastereoselectivity in Grignard/Organolithium Additions
The addition of organometallic reagents like Grignard or organolithium reagents to (R)-Boc-2-formylpiperidine is a common method for forming new carbon-carbon bonds and creating a new stereocenter.[9]
Symptoms:
-
Formation of diastereomers in a nearly 1:1 ratio.
-
Difficulty in separating the desired diastereomer.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Lack of Chelation Control | Without a chelating agent, the nucleophile can attack from either face of the aldehyde, leading to poor stereocontrol. | 1. Use chelating Lewis acids: Additives like MgBr₂·OEt₂, ZnCl₂, or CeCl₃ can coordinate to both the aldehyde oxygen and the Boc-carbonyl oxygen, creating a rigid cyclic intermediate that directs the nucleophile to attack from the less hindered face.[10] 2. Low temperatures: Perform the reaction at very low temperatures (-78 °C or lower) to enhance the stability of the chelated intermediate and increase the energy difference between the transition states leading to the different diastereomers. |
| Reactivity of the Organometallic Reagent | Highly reactive reagents like organolithiums may react too quickly for effective chelation control to be established. | 1. Switch to a less reactive reagent: Grignard reagents are generally less reactive than organolithiums and may offer better selectivity.[11] 2. Transmetalation: Transmetalate the organolithium reagent to a less reactive organometallic species (e.g., by adding ZnCl₂ or CuCN) before adding the aldehyde.[10] |
| Epimerization of Starting Material | If the Grignard reagent is basic and the reaction is run at higher temperatures, epimerization of the starting aldehyde can occur, leading to a mixture of products.[12] | 1. Ensure low temperature addition: Add the aldehyde to the Grignard reagent at low temperature. 2. Minimize reaction time: Quench the reaction as soon as the starting material is consumed (as determined by TLC). |
Workflow for Diastereoselective Grignard Addition
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Welcome to the dedicated technical support guide for the purification of (R)-tert-butyl 2-formylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and preserve the stereochemical integrity of your material.
Introduction: The Challenge of Purifying a Chiral Aldehyde
This compound is a valuable intermediate in the synthesis of numerous pharmaceutical agents. Its aldehyde functional group is highly reactive, making it susceptible to various side reactions, while the adjacent chiral center is prone to racemization under both acidic and basic conditions. Consequently, purification of the crude product requires careful consideration of the potential impurities and the selection of appropriate purification techniques. This guide will walk you through the identification of common impurities and provide robust methods for their removal.
Diagram: Common Impurities and Their Origins
The following diagram illustrates the primary impurities that can arise during the synthesis and workup of this compound, particularly when using the Swern oxidation.
Caption: Origin of common impurities in the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the purification of this compound.
Q1: My crude product has a strong, unpleasant odor. What is it and how can I remove it?
A1: The pungent odor is almost certainly due to dimethyl sulfide (DMS), a byproduct of the Swern oxidation. While volatile, it can be difficult to remove completely on a rotary evaporator.
-
Solution: During the aqueous workup, include a wash with a mild oxidizing agent like a diluted solution of sodium hypochlorite (bleach) or potassium permanganate. This will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). Be cautious with the amount and concentration of the oxidizing agent to avoid over-oxidation of your desired aldehyde.
Q2: I'm observing a significant amount of the undesired (S)-enantiomer in my final product. What is causing this racemization and how can I prevent it?
A2: Racemization at the α-carbon of the aldehyde is a common problem, especially under basic or acidic conditions. The hydrogen on the chiral carbon is acidic and can be removed to form a planar enolate or enol, which can then be protonated from either face, leading to a mixture of enantiomers.
-
Preventative Measures during Synthesis:
-
Choice of Base: During Swern oxidation, use a sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). The bulkier base is less likely to deprotonate the α-hydrogen.
-
Temperature Control: Maintain a low reaction temperature (below -60 °C) throughout the oxidation, especially during the addition of the base.
-
-
Purification Strategies:
-
Chiral HPLC/SFC: If racemization has already occurred, the enantiomers can be separated using preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase to differentiate between the enantiomers.
-
Q3: My NMR spectrum shows a broad singlet around 9.5-10 ppm, but also signals corresponding to the starting alcohol. How do I remove the unreacted starting material?
A3: Incomplete oxidation is a common issue. The unreacted (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate is more polar than the desired aldehyde and can be separated by chromatography.
-
Solution: Flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes will allow for the separation of the less polar aldehyde from the more polar alcohol. See the detailed protocol in the "Experimental Protocols" section.
Q4: I have an acidic impurity in my product. What is it and how can I remove it?
A4: This is likely the corresponding carboxylic acid, (R)-tert-butyl 2-carboxypiperidine-1-carboxylate, formed by over-oxidation of the aldehyde.
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer.
-
Chromatography: If the acidic impurity persists, it can be removed by silica gel chromatography, as it is significantly more polar than the aldehyde.
-
Q5: My purified product is an oil, but I've seen it reported as a solid. How can I induce crystallization?
A5: The physical state of the final product can be dependent on residual solvents and minor impurities. If the product is of high purity, crystallization can often be induced.
-
Solution:
-
Solvent System: Try dissolving the oil in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether, ethyl acetate) and then slowly adding a non-polar solvent in which it is poorly soluble (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the solution to stand at a low temperature (4 °C or -20 °C).
-
Seeding: If you have a small amount of solid material, you can add a seed crystal to the supersaturated solution to initiate crystallization.
-
Experimental Protocols
Here we provide detailed, step-by-step protocols for the most common and effective purification techniques.
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for removing unreacted starting material, over-oxidized products, and other polar impurities.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate glassware for column chromatography
-
-
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of your crude material. A good starting point is 20% ethyl acetate in hexanes. The aldehyde should have an Rf of approximately 0.3-0.4 in the chosen solvent system.
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin eluting with 100% hexanes, then gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
100% Hexanes (2 column volumes)
-
5% Ethyl acetate in Hexanes (4 column volumes)
-
10-20% Ethyl acetate in Hexanes (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Chemical Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be used to separate them from non-carbonyl impurities. The aldehyde can then be regenerated from the adduct.
-
Materials:
-
Crude product
-
Methanol or Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO3) solution (freshly prepared)
-
Ethyl acetate
-
50% aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel
-
-
Procedure:
-
Adduct Formation: Dissolve the crude mixture in methanol or DMF. Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. The bisulfite adduct of the aldehyde will be in the aqueous phase.
-
Extraction of Impurities: Add ethyl acetate to the separatory funnel and shake. Separate the layers. The organic layer contains the non-aldehyde impurities. The aqueous layer contains the aldehyde-bisulfite adduct.
-
Aldehyde Regeneration: To the aqueous layer containing the adduct, add an equal volume of fresh ethyl acetate. Slowly add 50% NaOH solution dropwise with swirling until the pH of the aqueous layer is >12.
-
Final Extraction: Shake the separatory funnel to extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers and wash the organic layer with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
This analytical method is essential for determining the enantiomeric excess (% ee) of your product.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
A chiral column such as a Chiralcel OD-H or similar column with a polysaccharide-based stationary phase is often effective.
-
-
Mobile Phase:
-
A typical mobile phase is a mixture of hexanes and isopropanol. The exact ratio will need to be optimized for your specific column and system, but a good starting point is 95:5 (Hexanes:Isopropanol).
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 210 nm
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers.
-
Data Summary
The following tables provide a summary of expected outcomes and analytical parameters.
Table 1: Typical Purity Levels After Purification
| Purification Method | Key Impurities Removed | Typical Purity |
| Flash Chromatography | Unreacted alcohol, carboxylic acid | >95% |
| Bisulfite Adduct Formation | Non-aldehyde impurities | >98% |
| Preparative Chiral HPLC | (S)-enantiomer | >99% ee |
Table 2: Analytical Method Parameters
| Technique | Column/Probe | Mobile Phase/Solvent | Expected Chemical Shift/Retention Time |
| ¹H NMR | 400 MHz | CDCl₃ | Aldehyde proton (CHO): ~9.6 ppm (singlet) |
| Chiral HPLC | Chiralcel OD-H | 95:5 Hexanes:Isopropanol | Retention times will vary, but good separation between enantiomers is expected. |
| GC-MS | DB-5 or equivalent | Helium carrier gas | Retention time will depend on the temperature program. |
Workflow Diagram: Purification Strategy
The following diagram outlines a logical workflow for the purification of crude this compound.
Caption: A recommended workflow for the purification and analysis of the target compound.
References
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from [Link]
-
Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. Retrieved from [Link]
-
Racemization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Supporting Information. Wiley-VCH. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Guide for crystallization. University of Washington. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Retrieved from [Link]
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10475–10495.
- NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
Technical Support Center: Troubleshooting Low Conversion in Reactions with (R)-Boc-piperidine-2-carbaldehyde
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with (R)-Boc-piperidine-2-carbaldehyde. This chiral building block is a valuable synthetic intermediate, but its successful application hinges on understanding its unique chemical properties and potential pitfalls. This guide is structured in a question-and-answer format to directly address common challenges, particularly low conversion rates, and provide actionable, scientifically-grounded solutions.
Section 1: Starting Material Integrity & Stability
The quality and stability of your starting aldehyde are paramount. Issues at this stage are a frequent and often overlooked cause of poor reaction outcomes.
Question 1: My reaction with a new batch of (R)-Boc-piperidine-2-carbaldehyde is failing, whereas previous batches worked perfectly. What could be the issue?
The most likely culprits are the degradation of the aldehyde or a loss of stereochemical integrity (epimerization). (R)-Boc-piperidine-2-carbaldehyde has a chiral center directly adjacent to the aldehyde group, making the α-proton susceptible to abstraction and subsequent epimerization, especially under non-neutral pH conditions.
Root Causes & Solutions:
-
Epimerization during Synthesis: The aldehyde is often synthesized via oxidation of the corresponding alcohol (e.g., (R)-Boc-piperidine-2-methanol). Methods like the Swern oxidation, while mild, can induce epimerization if a strong, non-hindered base like triethylamine is used.[1] It is advisable to use a bulkier base, such as diisopropylethylamine (DIPEA), to minimize this side reaction.[1]
-
Degradation during Storage: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air. They can also be unstable on silica gel during purification.[2] It is crucial to store the aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (≤ -20°C).
-
Contamination: Impurities from the synthesis, such as residual solvents or unreacted starting materials, can interfere with your reaction.
Recommended Actions:
-
Verify Stereochemical Purity: Before use, and especially with a new batch, verify the enantiomeric excess (% ee) of your aldehyde. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[3][4][][6]
-
Assess Chemical Purity: Use ¹H NMR to check for the presence of the corresponding carboxylic acid (characterized by a broadened aldehyde proton signal and the appearance of a carboxylic acid proton signal) or other impurities.[7]
-
Proper Handling: Always handle the aldehyde under an inert atmosphere and use anhydrous solvents.
Section 2: Troubleshooting Reductive Amination
Reductive amination is one of the most common applications for this aldehyde. Low yields in this reaction are a frequent subject of technical inquiries.
Question 2: I am seeing low conversion and multiple byproducts in my reductive amination reaction. How can I improve the yield of my desired secondary amine?
Low conversion in reductive amination is typically due to one of three main issues: inefficient imine formation, reduction of the starting aldehyde, or instability of the reactants/intermediates.
Key Troubleshooting Points:
| Potential Issue | Underlying Cause | Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the aldehyde/amine and the imine may not favor the imine. This is especially true with weakly nucleophilic amines. | Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, using a slight excess of the amine can drive the equilibrium. A catalytic amount of acetic acid can also promote imine formation, but caution is advised to avoid epimerization.[8] |
| Reduction of Starting Aldehyde | The reducing agent is too reactive and reduces the aldehyde before it can form the imine. This is common with strong reducing agents like sodium borohydride (NaBH₄).[9] | Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the aldehyde and is effective under mildly acidic to neutral conditions.[8][9][10][11] |
| Epimerization | The reaction conditions (e.g., prolonged exposure to acid or base) are causing the loss of stereochemical integrity at the carbon alpha to the carbonyl. | Perform the reaction at room temperature or below. Minimize reaction time and use a mild acid catalyst only if necessary. NaBH(OAc)₃ does not require strongly acidic conditions.[8] |
| Overalkylation | The desired secondary amine product reacts further with the aldehyde to form a tertiary amine. | Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. A stepwise procedure (forming the imine first, then adding the reducing agent) can also mitigate this. |
Visualizing the Workflow:
Caption: Optimized workflow for reductive amination.
Detailed Protocol: Optimized Reductive Amination
This protocol is a robust starting point for the reductive amination of (R)-Boc-piperidine-2-carbaldehyde.
Materials:
-
(R)-Boc-piperidine-2-carbaldehyde (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-Boc-piperidine-2-carbaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCE or DCM (~0.1 M).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by flash column chromatography.
Section 3: Troubleshooting Wittig and Related Olefination Reactions
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, low yields can result from issues with ylide generation or stability.
Question 3: My Wittig reaction is giving a very low yield of the desired alkene. The starting aldehyde is being consumed, but I am not getting my product. What is going wrong?
The most common issue in Wittig reactions is the instability of the phosphonium ylide, especially if it is not stabilized by an electron-withdrawing group.
Troubleshooting Strategies:
-
Ylide Generation and Stability: Non-stabilized ylides are highly reactive and can decompose if not trapped by the aldehyde. It is often beneficial to generate the ylide in the presence of the aldehyde.[12]
-
Choice of Base: The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. Ensure the base is of high quality and titrated if necessary.
-
Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to minimize decomposition. After the addition of the aldehyde, the reaction is typically allowed to warm to room temperature.
-
Steric Hindrance: The piperidine ring may introduce some steric bulk, potentially slowing down the reaction. Extended reaction times or gentle heating might be necessary, but this should be balanced against the risk of epimerization.
Visualizing the Logic:
Caption: Troubleshooting logic for the Wittig reaction.
Section 4: Analytical Methods for Quality Control
Question 4: How can I confidently assess the purity and stereochemical integrity of my (R)-Boc-piperidine-2-carbaldehyde?
A combination of NMR and chiral chromatography is the most effective approach.
-
¹H NMR Spectroscopy: This is the first and most straightforward analysis.
-
Chemical Purity: Look for the characteristic aldehyde proton signal (typically around 9.5-9.7 ppm). The absence of a broad signal around 10-12 ppm indicates the absence of the corresponding carboxylic acid. The integration of the Boc group protons (~1.45 ppm) relative to other protons can confirm the structure.
-
Epimerization: While standard ¹H NMR cannot distinguish between enantiomers, it can sometimes reveal the presence of diastereomers if the compound is derivatized with a chiral agent.
-
-
Chiral HPLC/SFC: This is the definitive method for determining enantiomeric excess (% ee).
-
Method: A sample of the aldehyde is injected onto a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times.[3][4][][6]
-
Advantages: Provides a quantitative measure of the ratio of (R)- to (S)-enantiomers. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC, making it a good alternative for chiral purifications.[3][][6]
-
Comparative Overview of Analytical Techniques:
| Technique | Information Provided | Key Advantages | Limitations |
| ¹H NMR | Chemical structure, presence of major impurities (e.g., oxidation). | Fast, requires small sample size, provides structural information. | Cannot directly determine enantiomeric excess without a chiral derivatizing agent. |
| Chiral HPLC | Quantitative enantiomeric excess (% ee). | Gold standard for enantiopurity, high resolution, and sensitivity.[3][4][][6] | Can require method development, higher solvent consumption. |
| Chiral SFC | Quantitative enantiomeric excess (% ee). | Faster than HPLC, lower solvent consumption, suitable for purification.[3][][6] | Higher initial instrument cost. |
References
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Interchim. (2019, July). Purification of enantiomers with chiral puriFlash® columns. [Link]
- Myers, A. (n.d.).
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
-
ResearchGate. (n.d.). Stability of Wittig ylides in presence of piperidine. Reaction conditions. [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
-
Al-Dulayymi, J. R., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Gilon, C., et al. (2006). The epimerization of peptide aldehydes--a systematic study. Journal of Peptide Science. [Link]
-
Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Imperiali, B., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. [Link]
-
D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. National Institutes of Health. [Link]
- Google Books. (n.d.).
-
ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. [Link]
-
Oriental Journal of Chemistry. (n.d.). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. [Link]
-
Wang, D., et al. (2007, July 6). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. PubMed. [Link]
-
National Institutes of Health. (n.d.). Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. [Link]
-
Wikipedia. (n.d.). Chirality (chemistry). [Link]
-
YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
-
CommonOrganicChemistry.com. (n.d.). Common Reagents in Organic Chemistry. [Link]
-
Chiralpedia. (2024, June 21). Chiral Chemistry in Everyday Life: Hidden Handedness Around Us. [Link]
-
LibreTexts Chemistry. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Purification of enantiomers with chiral puriFlash® columns [blog.interchim.com]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Analysis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Abstract
(R)-tert-butyl 2-formylpiperidine-1-carboxylate is a pivotal chiral building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its bifunctional nature, incorporating a reactive aldehyde and a Boc-protected amine, makes it a versatile intermediate for drug discovery.[1][3] Consequently, the rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth examination of the mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for structural elucidation. Furthermore, it presents a comparative analysis with orthogonal analytical techniques, including chiral chromatography and spectroscopy, to offer a holistic analytical strategy for researchers and drug development professionals.
Part 1: In-Depth Mass Spectrometry Analysis
For a molecule like this compound, which is non-volatile and can be thermally sensitive, Electrospray Ionization (ESI) is the premier choice for mass spectrometric analysis. ESI is a "soft ionization" technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[4][5][6] This is advantageous as the molecular weight can be readily determined from the resulting protonated molecule, [M+H]⁺.
Expected Mass Spectrum (MS¹ Scan)
The molecular weight of C₁₁H₁₉NO₃ is 213.27 g/mol .[7] In a positive ion mode ESI-MS experiment, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 214.14. Depending on the solvent system and sample purity, adducts with sodium ([M+Na]⁺ at m/z ~236.12) or potassium ([M+K]⁺ at m/z ~252.10) may also be observed.[8]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While the initial MS scan confirms the molecular weight, it provides little structural information.[5] To confirm the molecule's identity, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ precursor ion (m/z 214.14) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner based on its structure. The resulting product ions are then analyzed, providing a structural fingerprint of the molecule.
The fragmentation of this compound is dictated by its key functional groups: the N-Boc protecting group, the aldehyde, and the piperidine ring.
Primary Fragmentation Pathways:
-
Loss of the Boc Group: The most characteristic fragmentation pathway for N-Boc protected amines involves the loss of the tert-butyloxycarbonyl group.[9] This occurs via two primary neutral loss events:
-
Loss of Isobutylene (56 Da): A facile cleavage results in the loss of C₄H₈, yielding a prominent product ion at m/z 158.08 .
-
Loss of the entire Boc Group (100 Da): The complete loss of the Boc group as CO₂ and isobutylene generates a fragment corresponding to the protonated 2-formylpiperidine at m/z 114.09 .[9]
-
-
Piperidine Ring and Aldehyde Fragmentation: Further fragmentation can involve the piperidine ring itself, often initiated after the loss of the Boc group.[10]
-
α-Cleavage: Cleavage of the bond adjacent to the protonated nitrogen can lead to ring-opening.
-
Aldehyde-related Cleavage: Loss of carbon monoxide (CO, 28 Da) from the aldehyde-containing fragments is also possible.
-
The fragmentation pattern is a robust confirmation of the compound's core structure.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a reliable starting point for the analysis.
-
Sample Preparation:
-
Accurately weigh 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.
-
MS¹ Scan Range: m/z 50-500.
-
MS/MS: Isolate precursor ion m/z 214.14. Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Part 2: Comparison with Orthogonal Analytical Techniques
While mass spectrometry is unparalleled for molecular weight determination and structural fingerprinting, it is achiral and cannot distinguish between enantiomers.[11] A comprehensive analysis therefore requires orthogonal methods that provide complementary information.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Principle: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and enabling their separation and quantification.[12]
-
Application: This technique is essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of the title compound, a critical quality attribute for chiral pharmaceuticals.
-
Advantages: Direct and reliable measurement of enantiomeric purity.[12]
-
Limitations: Requires specialized and often expensive chiral columns; method development can be iterative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides unambiguous confirmation of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
-
Application: Confirms the connectivity of the atoms, verifying that the correct isomer has been synthesized.
-
Advantages: Provides definitive structural information.
-
Limitations: Relatively low sensitivity compared to MS; does not differentiate enantiomers without the use of chiral shift reagents.
Table 1: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ ppm) | Key Structural Assignment |
| ¹H NMR | ~9.7 | Aldehyde proton (-CHO) |
| ~1.45 (singlet, 9H) | tert-butyl protons of Boc group | |
| 1.5 - 4.2 (multiplets) | Piperidine ring protons | |
| ¹³C NMR | ~202 | Aldehyde carbonyl (C=O) |
| ~155 | Carbamate carbonyl (C=O) of Boc | |
| ~80 | Quaternary carbon of Boc group | |
| ~28.5 | Methyl carbons of Boc group |
Note: Predicted values are based on typical ranges for these functional groups.[3][9]
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy is used to identify the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.[13]
-
Application: A rapid and straightforward method to confirm the presence of the key carbonyl groups.
-
Key Absorptions:
Comparative Summary
Table 2: Comparison of Analytical Techniques
| Parameter | Mass Spectrometry (ESI-MS/MS) | Chiral HPLC | NMR Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Molecular Weight, Structural Fragments | Enantiomeric Purity, Quantity | Atomic Connectivity, 3D Structure | Functional Groups |
| Primary Application | Identity Confirmation, Purity | Chiral Separation & Quantification | Definitive Structure Elucidation | Functional Group Verification |
| Enantiomeric Analysis | No (without special methods) | Yes (Primary Method) | No (without chiral reagents) | No |
| Sensitivity | Very High (pg-fg) | High (ng-µg) | Low (mg) | Moderate (µg-mg) |
Part 3: An Integrated Analytical Workflow for Quality Control
In a drug development setting, no single technique is sufficient. A robust quality control strategy integrates these orthogonal methods to build a complete profile of the chemical entity.
Caption: Integrated workflow for the analytical characterization of chiral intermediates.
This workflow ensures that the synthesized material is not only the correct molecule (from NMR and MS) with the expected functional groups (from IR) but also possesses the required enantiomeric purity (from Chiral HPLC) for its intended use in pharmaceutical development.
Conclusion
Mass spectrometry, particularly ESI-MS/MS, is an indispensable tool for the analysis of this compound. It provides rapid and sensitive confirmation of molecular weight and crucial structural details through predictable fragmentation pathways, most notably the characteristic losses associated with the N-Boc protecting group. However, its inherent inability to distinguish between enantiomers necessitates a multi-technique approach. By integrating mass spectrometry with chiral HPLC for stereochemical assessment and NMR for definitive structural verification, researchers and drug developers can establish a comprehensive and trustworthy analytical profile, ensuring the quality and integrity of this vital chemical building block.
References
- Hofmann, J., & Korfmacher, W. A. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1017-1043. [Link]
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10656219, tert-Butyl 2-formylpiperidine-1-carboxylate. [Link]
- Wikipedia. Electrospray ionization. [Link]
- Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(17), 9370-9376. [Link]
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
- Grygorenko, O. O., & Radchenko, D. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7335. [Link]
- ChemScence. Tert-Butyl 2-Formylpiperidine-1-Carboxylate: A Key Intermediate in Modern Chemistry. [Link]
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
- Zhang, J., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 727-746. [Link]
- Yao, S., et al. (2020). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 122, 115763. [Link]
- Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
- AQA. (2015). A-level Chemistry Specification. [Link]
- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]
- LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones)
- J&K Scientific. 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aqa.org.uk [aqa.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Chiral Piperidine Synthesis: Evaluating Alternatives to (R)-Boc-2-formylpiperidine
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-substituted piperidine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and complex natural products. Its prevalence stems from the favorable physicochemical properties and metabolic stability of the piperidine ring, coupled with the profound influence of stereochemistry on pharmacological activity. For decades, (R)-Boc-2-formylpiperidine has been a go-to chiral building block for introducing this valuable scaffold. However, the landscape of asymmetric synthesis is ever-evolving, and a reliance on a single building block can stifle innovation and process optimization.
This guide provides an in-depth technical comparison of alternative chiral building blocks and synthetic strategies to access enantioenriched 2-substituted piperidines. We will move beyond a simple cataloging of methods to dissect the underlying principles, practical considerations, and comparative performance of these alternatives, empowering you to make more informed decisions in your synthetic endeavors.
The Incumbent: (R)-Boc-2-formylpiperidine - A Double-Edged Sword
(R)-Boc-2-formylpiperidine is a versatile and commercially available building block, prized for its ability to participate in a wide array of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions. Its utility is undeniable, but it is not without its limitations. The aldehyde functionality, while reactive, can also be a liability, prone to oxidation, racemization, and side reactions under both acidic and basic conditions. Its storage and handling require care to prevent degradation, which can impact the reproducibility of synthetic campaigns.[1]
Alternative Strategies: A Comparative Analysis
We will now explore four powerful alternatives to the use of (R)-Boc-2-formylpiperidine, evaluating their strengths, weaknesses, and ideal applications.
Chiral Lactams: The Power of Phenylglycinol Auxiliaries
Chiral bicyclic lactams, derived from the condensation of a chiral amino alcohol like (R)-phenylglycinol with a δ-oxoacid, have emerged as exceptionally versatile intermediates for the enantioselective synthesis of a wide range of substituted piperidines.[2][3][4] This strategy offers a high degree of stereocontrol, allowing for the introduction of substituents at various positions on the piperidine ring in a predictable manner.
Causality Behind Experimental Choices: The use of a chiral auxiliary like phenylglycinol allows for diastereoselective reactions on the lactam scaffold. The bulky phenyl group directs the approach of electrophiles, leading to high levels of stereocontrol. Subsequent reductive cleavage of the auxiliary unmasks the chiral piperidine.
Performance Insights:
| Parameter | Chiral Lactam Approach |
| Stereocontrol | Excellent (often >95% de) |
| Versatility | High; allows for the synthesis of 2-, 3-, and polysubstituted piperidines |
| Scalability | Good; multi-gram scale syntheses are well-documented |
| Atom Economy | Moderate; the chiral auxiliary is not incorporated into the final product |
| Key Reagents | (R)- or (S)-phenylglycinol, δ-oxoacids, reducing agents (e.g., LiAlH₄) |
Illustrative Workflow: Synthesis of (-)-Anabasine
Synthesis of (-)-Anabasine via a Chiral Lactam Intermediate.
Aza-Diels-Alder Reaction: Convergent and Atom-Economical
The aza-Diels-Alder reaction provides a powerful and convergent approach to the synthesis of tetrahydropyridine precursors, which can be readily reduced to the corresponding piperidines.[5] This [4+2] cycloaddition between an imine and a diene is highly atom-economical and can be rendered asymmetric through the use of chiral catalysts or chiral auxiliaries. Danishefsky's diene is a particularly useful diene for this transformation due to its high reactivity.[6][7][8]
Causality Behind Experimental Choices: The aza-Diels-Alder reaction is a concerted or stepwise pericyclic reaction. The stereochemical outcome is governed by the facial selectivity of the diene and dienophile approach, which can be influenced by chiral Lewis acids or Brønsted acids.
Performance Insights:
| Parameter | Aza-Diels-Alder Approach |
| Stereocontrol | Good to excellent (up to 99% ee with chiral catalysts) |
| Versatility | High; a wide range of dienes and imines can be employed |
| Scalability | Good; can be performed on a large scale |
| Atom Economy | Excellent; all atoms from the reactants are incorporated into the product |
| Key Reagents | Imines, dienes (e.g., Danishefsky's diene), chiral catalysts (e.g., BINOL-derived phosphoric acids) |
Illustrative Workflow: Synthesis of a Piperidine Precursor
Organocatalytic synthesis of a chiral piperidine.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable approach to the synthesis of chiral amines, including piperidines. [9][10][11][12][13]Enzymes such as imine reductases (IREDs) and transaminases (TAs) can catalyze the asymmetric synthesis of chiral piperidines with exceptional enantioselectivity under mild, aqueous conditions.
Causality Behind Experimental Choices: Enzymes are highly specific catalysts with precisely defined active sites. This specificity allows for the recognition of prochiral substrates and the delivery of a hydride or amino group to a specific face of the molecule, resulting in the formation of a single enantiomer of the product.
Performance Insights:
| Parameter | Biocatalytic Approach |
| Stereocontrol | Excellent (often >99% ee) |
| Versatility | Substrate scope can be a limitation, but enzyme engineering is expanding the possibilities |
| Scalability | Excellent; well-suited for industrial-scale synthesis |
| Atom Economy | Excellent; enzymatic reactions are often highly efficient |
| Key Reagents | Imine reductases or transaminases, cofactors (e.g., NADPH), keto- or imine-substrates |
Illustrative Workflow: Biocatalytic Reductive Amination
Biocatalytic synthesis of a chiral aminopiperidine.
Case Studies: Synthesis of Bioactive Piperidine Alkaloids
To further illustrate the practical application of these alternative strategies, we will briefly examine the synthesis of two well-known piperidine alkaloids.
(-)-Indolizidine 167B
The indolizidine alkaloid (-)-indolizidine 167B has been synthesized using a hetero-Diels-Alder reaction as the key step. [14]This approach allows for the rapid construction of the bicyclic core of the molecule in a highly stereocontrolled manner.
(+)-Coniine
The synthesis of the toxic alkaloid (+)-coniine has been achieved through various methods, including the use of chiral lactams derived from phenylglycinol. [15][16]This strategy provides excellent control over the stereocenter at the 2-position of the piperidine ring.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Piperidine via Phenylglycinol-Derived Lactam
This protocol is adapted from the work of Amat et al. [2]
-
Cyclocondensation: A solution of the desired δ-oxoacid (1.0 eq) and (R)-phenylglycinol (1.05 eq) in toluene is heated at reflux with a Dean-Stark trap for 12-24 hours. The solvent is removed under reduced pressure, and the crude bicyclic lactam is purified by column chromatography.
-
Reductive Cleavage: To a solution of the chiral lactam (1.0 eq) in anhydrous THF at 0 °C is added LiAlH₄ (3.0 eq) portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to afford the crude chiral piperidine, which is purified by distillation or chromatography.
Protocol 2: Asymmetric Aza-Diels-Alder Reaction
This protocol is a general procedure based on established methods. [5][17]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere is added the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%). Anhydrous toluene is added, followed by the imine (1.0 eq). The mixture is stirred at room temperature for 10 minutes.
-
Cycloaddition: Danishefsky's diene (1.2 eq) is added, and the reaction is stirred at the desired temperature (-20 °C to room temperature) for 24-48 hours, monitoring by TLC.
-
Workup and Reduction: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting crude tetrahydropyridone is then reduced to the piperidine using a suitable reducing agent (e.g., NaBH₄ in MeOH).
Conclusion: Choosing the Right Tool for the Job
While (R)-Boc-2-formylpiperidine remains a valuable tool in the synthetic chemist's arsenal, a wealth of powerful alternatives now exist for the asymmetric synthesis of chiral 2-substituted piperidines. The choice of the optimal strategy will depend on a variety of factors, including the desired substitution pattern, scalability requirements, and the availability of starting materials and catalysts.
-
Chiral lactams offer excellent stereocontrol and versatility for the synthesis of polysubstituted piperidines.
-
Aza-Diels-Alder reactions provide a convergent and atom-economical route to piperidine precursors.
-
Organocatalysis represents a robust and metal-free approach with broad substrate scope.
-
Biocatalysis offers unparalleled enantioselectivity and sustainability, particularly for large-scale applications.
By understanding the strengths and limitations of each of these approaches, researchers can move beyond a reliance on a single building block and embrace the full potential of modern asymmetric synthesis to accelerate the discovery and development of new medicines and other valuable molecules.
References
-
A. B. García, E. de la Cuesta, and C. Avendaño, "A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction," Molecules, vol. 25, no. 1, p. 181, 2020.
-
G. Bartoli et al., "Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions," Tetrahedron: Asymmetry, vol. 16, no. 1, pp. 123-127, 2005.
-
BenchChem, "A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis," 2025.
-
M. Amat, M. Cantó, N. Llor, and J. Bosch, "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine," Chem. Commun., no. 5, pp. 526-527, 2002.
-
M. Amat et al., "Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines," J. Org. Chem., vol. 65, no. 11, pp. 3074-3084, 2000.
-
A. B. Holmes et al., "Synthesis of Indolizidine 167B," ResearchGate, 2025.
-
F. G. Mutti, "Biocatalytic Imine Reduction and Reductive Amination," University of Manchester, 2017.
-
S. Danishefsky, T. Kitahara, and P. F. Schuda, "PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE: trans-1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE," Organic Syntheses, vol. 61, p. 147, 1983.
-
A. Massa et al., "Aza-Diels-Alder Reaction with Danishefsky's Diene," ResearchGate, 2025.
-
Wikipedia, "Coniine," Wikipedia, 2023.
-
P. Petermeier et al., "Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction," Advanced Synthesis & Catalysis, vol. 365, no. 12, pp. 2005-2013, 2023.
-
V. Gotor-Fernández et al., "Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions," Organic Letters, vol. 25, no. 1, pp. 18-22, 2023.
-
M. V. Ivanova et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, vol. 24, no. 4, p. 2937, 2023.
-
A. G. G. de Vente et al., "Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters," Journal of the American Chemical Society, vol. 145, no. 40, pp. 22035-22041, 2023.
-
T. Akiyama et al., "Highly enantioselective formal aza-Diels–Alder reactions with acylhydrazones and Danishefsky's diene promoted by a silicon Lewis acid," ResearchGate, 2025.
-
C. Heckmann and C. E. Paul, "Biocatalytic strategies for the synthesis of chiral cyclic amines," ResearchGate, 2023.
-
A. G. G. de Vente et al., "Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters," Journal of the American Chemical Society, vol. 145, no. 40, pp. 22035-22041, 2023.
-
D. L. Comins and S. O'Connor, "Recent advances in the synthesis of piperidones and piperidines," Tetrahedron, vol. 58, no. 21, pp. 4123-4158, 2002.
-
P. M. P. Gois et al., "Total synthesis of (À)-indolizidine 167B via an unusual Wolff rearrangement from an a,b-unsaturated diazoketone," ResearchGate, 2025.
-
C. Palomo et al., "A general overview on the organocatalytic intramolecular aza-Michael reaction," Chemical Society Reviews, vol. 43, no. 14, pp. 4966-5014, 2014.
-
Y. Yang, "Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D," Organic & Biomolecular Chemistry, vol. 13, no. 11, pp. 3269-3281, 2015.
-
P. D. Bailey and I. D. Collier, "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines," Organic & Biomolecular Chemistry, vol. 4, no. 14, pp. 2645-2659, 2006.
-
M. J. Bingham et al., "Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," MedChemComm, vol. 13, no. 12, pp. 2004-2011, 2022.
-
BenchChem, "Improving yield and enantioselectivity in aminopiperidine synthesis," 2025.
-
M. V. Ivanova et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, vol. 24, no. 4, p. 2937, 2023.
-
M. D. C. García et al., "Synthesis of Polyhydroxylated Piperidines and Evaluation as Glycosidase Inhibitors," Journal of Organic Chemistry, vol. 70, no. 23, pp. 9295-9305, 2005.
-
A. D'Alonzo et al., "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," Molecules, vol. 25, no. 1, p. 181, 2020.
-
Wikipedia, "Danishefsky's diene," Wikipedia, 2023.
-
N. S. Radulović, M. D. Vukić, and G. S. Stojanović, "ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines," ChemInform, vol. 45, no. 2, 2014.
-
S. R. Chemler et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14357-14364, 2023.
-
D. L. Boger and S. M. Weinreb, "Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective," Chemical Reviews, vol. 87, no. 4, pp. 799-826, 1987.
-
S. R. Chemler et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14357-14364, 2023.
-
S. K. Guchhait et al., "ChemInform Abstract: Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach," ChemInform, vol. 45, no. 46, 2014.
-
A. M. P. Marr and C. C. C. Johansson, "Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions," Molecules, vol. 22, no. 8, p. 1328, 2017.
-
K. Kubota et al., "Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines," Journal of the American Chemical Society, vol. 138, no. 12, pp. 4016-4019, 2016.
-
Chem-Station, "Danishefsky-Kitahara Diene," Chem-Station, 2016.
-
C. G. Daniliuc et al., "Synthesis of chiral lactams by asymmetric nitrogen insertion," Chemical Science, vol. 14, no. 1, pp. 189-194, 2023.
-
N. S. Radulović, M. D. Vukić, and G. S. Stojanović, "synthetic approaches to coniine and other 2-alkyl piperidines," ResearchGate, 2025.
-
T. Hotti and T. Rischer, "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom," Molecules, vol. 22, no. 11, p. 1962, 2017.
-
ChemBK, "N-BOC-Piperidine-2-aldehyde," ChemBK, 2024.
-
J. Wang et al., "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition," Chemistry – An Asian Journal, vol. 17, no. 2, e202101157, 2022.
Sources
- 1. chembk.com [chembk.com]
- 2. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 8. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Boc-2-formylpiperidine and Its Derivatives
Abstract
N-Boc-2-formylpiperidine is a pivotal chiral building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of complex pharmaceutical agents. The strategic placement of a formyl group at the C2 position, adjacent to a Boc-protected nitrogen, provides a unique handle for stereoselective transformations. Accurate and unambiguous structural characterization is paramount for ensuring the purity, identity, and stereochemical integrity of this starting material and its subsequent derivatives. This guide provides an in-depth spectroscopic comparison of N-Boc-2-formylpiperidine with key structural analogues, grounded in experimental data and first principles. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the causal relationships between molecular structure and spectral output.
Introduction: The Structural Significance of N-Boc-2-formylpiperidine
The piperidine ring is a privileged scaffold, frequently encountered in pharmacologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone of drug design. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves two critical functions: it deactivates the otherwise reactive secondary amine and introduces a lipophilic group that often improves solubility in organic solvents. More importantly, the bulky Boc group restricts the conformational dynamics of the ring and influences the reactivity of adjacent functional groups.[1]
The aldehyde (formyl) functionality at the C2 position is the primary site of reactivity, enabling a host of synthetic transformations such as reductive aminations, Wittig reactions, and aldol condensations. The spectroscopic "signature" of this aldehyde, and how it is influenced by the rest of the molecule, is a key focus of this guide. Understanding this signature allows researchers to confirm successful synthesis, assess purity, and monitor downstream reactions with high fidelity.
This guide will compare the parent compound, (S)-tert-butyl 2-formylpiperidine-1-carboxylate , with three key derivatives to isolate and understand the spectroscopic contributions of each molecular component:
-
N-Formylpiperidine: Lacks both the Boc group and the C2 substitution, providing a baseline for the formylpiperidine core.
-
N-Boc-piperidine: Lacks the C2-formyl group, isolating the spectral impact of the Boc group on the piperidine ring.
-
N-Boc-4-formylpiperidine: An isomer that demonstrates the profound impact of substituent position on molecular symmetry and the resulting spectra.
Foundational Principles and Experimental Rationale
A multi-technique spectroscopic approach is essential for unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the local electronic structure, providing a detailed map of the molecular framework.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is standard for many organic molecules, its slightly acidic nature and ability to form weak hydrogen bonds can influence the chemical shift of labile protons, like the aldehyde proton.[3][4] For studies involving sensitive protons or potential hydrogen bonding, aprotic solvents like DMSO-d₆ can provide sharper, more reliable signals.[5] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects, which can be used to resolve overlapping signals.[6]
-
Rotational Isomers (Rotamers): The amide bond of the Boc group exhibits restricted rotation at room temperature. This can lead to the presence of two distinct rotamers in solution, which may manifest as broadened peaks or even two separate sets of signals for protons and carbons near the nitrogen atom.[1] Variable temperature (VT) NMR experiments can be employed to study this phenomenon; at higher temperatures, the rate of rotation increases, leading to the coalescence of these signals into sharp, averaged peaks.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The frequencies of these vibrations are characteristic of specific bond types and functional groups.
Causality Behind Experimental Choices:
-
Diagnostic Frequencies: The carbonyl (C=O) group is a powerful IR chromophore, exhibiting a strong, sharp absorption. The exact frequency of the C=O stretch is diagnostic of its electronic environment. Saturated aliphatic aldehydes typically absorb around 1730 cm⁻¹.[7][8] Conjugation with a double bond or aromatic ring lowers this frequency by 25-30 cm⁻¹.[9][10] The carbamate carbonyl of the Boc group has its own characteristic absorption, typically around 1690 cm⁻¹.
-
The Aldehydic C-H Stretch: A uniquely informative signal for aldehydes is the C-H bond stretch of the formyl group. This typically appears as one or two weaker bands between 2700-2860 cm⁻¹.[7][9] The presence of these bands is a strong confirmation of the aldehyde functionality, helping to distinguish it from a ketone.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns provide further clues about the molecule's structure.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile molecules like N-Boc-protected amino acid derivatives. It typically produces protonated molecular ions ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with minimal fragmentation.
-
Characteristic Fragmentation: The Boc group yields a highly characteristic fragmentation pattern. Under MS conditions, it readily loses a neutral fragment of isobutylene (56 Da) or a tert-butyl cation.[1] Observing a fragment corresponding to [M+H - 56]⁺ is strong evidence for the presence of a Boc group.
Spectroscopic Profile: N-Boc-2-formylpiperidine
This section details the expected spectroscopic data for the parent compound, which serves as our reference.
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | IR (Neat, cm⁻¹) | MS (ESI-TOF) |
| Aldehyde (CHO) | δ ~9.6 ppm (s, 1H) | δ ~202 ppm (C=O) | ~2820, 2720 (C-H); ~1725 (C=O) | m/z [M+H]⁺: 214.14 |
| Boc Group | δ ~1.46 ppm (s, 9H) | δ ~155 ppm (C=O); ~80 ppm (Quat. C); δ ~28.4 ppm (-CH₃) | ~1695 (C=O, carbamate) | Fragment: [M+H - 56]⁺ |
| Piperidine Ring | δ ~4.5 ppm (m, 1H, H2); ~4.0 ppm (m, 1H, H6eq); ~3.0 ppm (m, 1H, H6ax); ~1.5-1.9 ppm (m, 6H, H3, H4, H5) | δ ~55 ppm (C2); ~40 ppm (C6); ~20-29 ppm (C3, C4, C5) | ~2940 (Aliphatic C-H) | - |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration. Signal broadening due to rotamers is common for protons near the Boc-protected nitrogen (H2, H6).
Comparative Spectroscopic Analysis
By systematically altering the structure, we can assign specific spectral features to their corresponding molecular components.
Comparative Data Summary
| Compound | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Key IR Bands (cm⁻¹) |
| N-Boc-2-formylpiperidine | CHO: ~9.6; Boc: 1.46 | CHO: ~202; Boc C=O: ~155 | CHO C=O: ~1725; Boc C=O: ~1695 |
| N-Formylpiperidine [11][12] | CHO: ~8.01; H2/H6: ~3.4 | CHO: ~161; C2/C6: ~46, ~40 | Amide C=O: ~1650[13] |
| N-Boc-piperidine [14] | Boc: 1.45; H2/H6: ~3.4 | Boc C=O: ~155; C2/C6: ~45 | Boc C=O: ~1695 |
| N-Boc-4-formylpiperidine | CHO: ~9.7; Boc: 1.46 | CHO: ~204; Boc C=O: ~155 | CHO C=O: ~1720; Boc C=O: ~1695 |
Derivative A: N-Formylpiperidine
-
¹H NMR: The most striking difference is the upfield shift of the aldehyde proton to ~8.0 ppm.[11] This is because the formyl group is directly attached to the nitrogen, making it a formamide. The electronic environment is vastly different from the C-linked aldehyde in the parent compound. The piperidine protons adjacent to the nitrogen (H2/H6) appear around 3.3-3.5 ppm.[11]
-
¹³C NMR: The formamide carbonyl carbon appears significantly upfield (~161 ppm) compared to the aldehyde carbonyl (~202 ppm).[12] This is a defining characteristic.
-
IR: A single, strong amide C=O stretch is observed around 1650 cm⁻¹.[13] The characteristic aldehyde C-H stretches near 2720 cm⁻¹ are absent.
Derivative B: N-Boc-piperidine
-
¹H & ¹³C NMR: This spectrum reveals the contribution of the Boc-protected piperidine ring itself. The signals for the aldehyde proton and carbonyl are absent. The protons on C2 and C6 are chemically equivalent due to symmetry and appear as a single multiplet around 3.4 ppm.[14] The ¹³C spectrum is also simpler, with only three signals for the ring carbons due to symmetry (C2/C6, C3/C5, C4).[15]
-
IR: The spectrum is dominated by the Boc-carbamate C=O stretch (~1695 cm⁻¹) and aliphatic C-H stretches. The aldehyde C=O stretch at ~1725 cm⁻¹ is absent.
Derivative C: N-Boc-4-formylpiperidine (Isomer)
-
¹H NMR: The aldehyde proton signal remains in the characteristic downfield region (~9.7 ppm). However, the piperidine region of the spectrum simplifies. Due to the plane of symmetry passing through the nitrogen and C4, the protons on C2 and C6 are equivalent, as are the protons on C3 and C5. This results in fewer, more well-defined multiplets compared to the complex, overlapping signals of the 2-substituted isomer.
-
¹³C NMR: The effect of symmetry is even more pronounced here. We expect only four signals for the piperidine ring carbons: C4 (bearing the formyl group), C3/C5, C2/C6, in addition to the aldehyde and Boc group signals. This is a clear diagnostic difference from the six distinct ring carbon signals expected for the asymmetric 2-substituted isomer.
-
IR: The IR spectrum is expected to be very similar to the 2-formyl isomer, as both contain the same functional groups (aldehyde and Boc-carbamate). Distinguishing these isomers by IR alone is difficult and highlights the necessity of NMR for positional isomer determination.
Visualized Workflows and Relationships
Diagrams provide a clear, high-level overview of complex processes and structural relationships.
Caption: General Spectroscopic Analysis Workflow.
Caption: Logical Relationships of Compared Structures.
Standard Operating Protocols
The following protocols describe self-validating systems for the routine analysis of these compounds.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (typically CDCl₃). Cap and invert several times to ensure complete dissolution.
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30').
-
Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Scans: 1024-4096.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Protocol: FTIR-ATR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal absorptions.
-
Sample Preparation: Place a small amount of the neat liquid or solid compound directly onto the ATR crystal surface to ensure full coverage.
-
Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the key peaks corresponding to the principal functional groups.
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z of the molecular ion ([M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the elemental composition based on the accurate mass measurement. Identify key fragment ions, such as the characteristic loss of isobutylene ([M+H - 56]⁺) from the Boc group.
Conclusion and Outlook
The spectroscopic analysis of N-Boc-2-formylpiperidine and its derivatives is a clear illustration of structure-property relationships. NMR spectroscopy is unrivaled in its ability to map the carbon-hydrogen framework and definitively distinguish positional isomers. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry delivers precise molecular weight and fragmentation data that corroborates the presence of protecting groups.
By understanding the baseline spectra and the predictable shifts that occur with structural modifications, researchers and drug development professionals can confidently identify their compounds, assess purity with high sensitivity, and troubleshoot synthetic challenges. The integrated application of these techniques, guided by the principles outlined in this guide, forms a robust foundation for quality control and innovation in the synthesis of piperidine-based therapeutics.
References
- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry.
- Klinck, R. E., & Stothers, J. B. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry.
- Macmillan Group, Princeton University. (n.d.).
- ChemicalBook. (n.d.). N-Formylpiperidine(2591-86-8).
- ChemicalBook. (n.d.). N-Boc-piperidine-2-methanol | 157634-00-9.
- LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy.
- ChemicalBook. (n.d.). N-Formylpiperidine(2591-86-8) 13C NMR spectrum.
- ChemicalBook. (n.d.). N-Formylpiperidine(2591-86-8) 1H NMR spectrum.
- ChemBK. (n.d.). N-BOC-Piperidine-2-aldehyde.
- BenchChem. (n.d.). Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- University of Regensburg. (n.d.). Chemical shifts.
- JoVE. (2024). π Electron Effects on Chemical Shift: Overview.
- LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Fu, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). N-Formylpiperidine(2591-86-8) IR Spectrum.
- PubChem. (n.d.). 1-Piperidinecarboxaldehyde.
- Sigma-Aldrich. (n.d.). N-Boc-piperidine 98%.
- LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
- ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-Formylpiperidine(2591-86-8) 1H NMR [m.chemicalbook.com]
- 12. N-Formylpiperidine(2591-86-8) 13C NMR spectrum [chemicalbook.com]
- 13. N-Formylpiperidine(2591-86-8) IR Spectrum [m.chemicalbook.com]
- 14. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 15. N-Boc-piperidine 98 75844-69-8 [sigmaaldrich.com]
A Comparative Guide to the Reactivity of N-Protected 2-Formylpiperidines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] The introduction of substituents with precise stereochemical control is paramount, and the 2-formylpiperidine synthon, also known as pipecolinal, serves as a critical chiral building block for this purpose. However, the reactivity and, more importantly, the stereoselectivity of nucleophilic additions to the formyl group are profoundly dictated by the choice of the nitrogen protecting group.
This guide provides an in-depth technical comparison of the reactivity of 2-formylpiperidines bearing common N-protecting groups—specifically the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups. We will explore the underlying mechanistic principles, provide comparative experimental data, and offer detailed protocols to inform your synthetic strategy.
Chapter 1: The Influence of the N-Protecting Group: A Tale of Sterics and Electronics
The choice of an N-protecting group is far from arbitrary; it imposes specific steric and electronic constraints that directly influence the transition state of subsequent reactions.[3]
-
Carbamates (N-Boc, N-Cbz): These groups are electron-withdrawing and contain a planar carbamate functionality. The key feature is the carbonyl oxygen, which can act as an internal Lewis base. This allows for the formation of a rigid, five-membered chelate ring with a Lewis acidic metal center (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) from an organometallic nucleophile and the aldehyde oxygen.[4][5][6] This chelation locks the conformation of the molecule, leading to highly predictable, facial-selective nucleophilic attack.
-
N-Alkyl (N-Benzyl): In contrast, the N-benzyl group is non-coordinating. It lacks the Lewis basic oxygen required for chelation. Therefore, the stereochemical outcome of nucleophilic additions is governed by non-chelating models, primarily the Felkin-Anh model.[4][5] This model predicts the nucleophile will attack from the least hindered face after considering the steric bulk of the substituents on the adjacent chiral center.[4][7]
The fundamental difference between these groups—the ability to chelate—is the primary driver for the divergent stereochemical outcomes observed in their reactions.
Chapter 2: Diastereoselective Nucleophilic Additions: Chelation vs. Felkin-Anh Control
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the C2-formyl group is a classic method for carbon-carbon bond formation. The diastereomeric ratio (d.r.) of the resulting secondary alcohol is a direct readout of the influence of the N-protecting group.
The Competing Models:
-
Chelation Control: Favored by N-Boc and N-Cbz groups in the presence of chelating metals. The reagent's metal center coordinates to both the carbamate oxygen and the aldehyde oxygen, forming a rigid bicyclic-like transition state. The nucleophile then attacks from the less hindered face, which is typically opposite to the piperidine ring, leading predominantly to the syn diastereomer.[4][5][6]
-
Felkin-Anh (Non-Chelation) Control: Governs the reaction of N-benzyl protected substrates. The largest substituent on the alpha-carbon (the C3 of the piperidine ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[4][7] This generally leads to the formation of the anti diastereomer.
Comparative Experimental Data
The following table summarizes typical results for the addition of methylmagnesium bromide (MeMgBr) to differently protected (S)-2-formylpiperidines, demonstrating the dramatic impact of the N-protecting group.
| N-Protecting Group | Dominant Stereochemical Model | Product | Typical Diastereomeric Ratio (syn:anti) |
| Boc (tert-Butoxycarbonyl) | Chelation Control | syn | >95:5 |
| Cbz (Benzyloxycarbonyl) | Chelation Control | syn | >90:10 |
| Bn (Benzyl) | Felkin-Anh Control | anti | ~20:80 |
Note: Ratios are illustrative and can vary with the specific nucleophile, solvent, and temperature.
The data clearly shows that carbamate protecting groups like Boc and Cbz are highly effective at directing the reaction towards the syn product via chelation control.[6][8] Conversely, the non-chelating benzyl group favors the anti product, consistent with the Felkin-Anh model.[4]
Chapter 3: Experimental Protocol: Diastereoselective Grignard Addition to (S)-N-Boc-2-formylpiperidine
This protocol provides a validated method for achieving high syn-selectivity in a nucleophilic addition, leveraging the chelation-directing effect of the N-Boc group.
Objective: To synthesize (S)-1-((S)-1-(tert-butoxycarbonyl)piperidin-2-yl)ethan-1-ol.
Materials:
-
(S)-N-Boc-2-formylpiperidine
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Qualification of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Introduction: (R)-tert-butyl 2-formylpiperidine-1-carboxylate (N-Boc-(R)-2-piperidinecarboxaldehyde) is a cornerstone chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its piperidine scaffold is a prevalent motif in numerous biologically active compounds, and the stereochemistry at the C2 position is often critical for therapeutic efficacy. Consequently, the rigorous verification of its chemical and enantiomeric purity is not merely a procedural step but a fundamental prerequisite for the integrity and reproducibility of downstream synthetic applications and drug discovery outcomes.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this key synthetic intermediate. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present comparative data, and provide actionable protocols designed for immediate implementation in a research or quality control environment.
Core Physicochemical & Structural Data
A foundational understanding of the molecule's properties is essential before delving into analytical methodologies. This data serves as the primary reference for techniques like mass spectrometry and elemental analysis.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | [3][4] |
| CAS Number | 134526-69-5 | [4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [3][4] |
| Molecular Weight | 213.27 g/mol | [3] |
| Monoisotopic Mass | 213.13649347 Da | [3] |
| Appearance | Colorless to yellow oil | [5] |
| Storage | 2-8 °C |
Chromatographic Methods: Assessing Purity and Enantiomeric Excess
Chromatography is the definitive tool for separating the target compound from impurities, including its enantiomeric counterpart, the (S)-isomer. The choice of method depends on the specific analytical question being addressed.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiopurity
For chiral molecules, confirming the enantiomeric excess (e.e.) is the most critical analytical challenge. Chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentially interact with enantiomers, is the industry-standard technique.[6][7]
Expertise & Causality: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including N-Boc protected heterocycles.[6] Their chiral recognition mechanism relies on a complex combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The aldehyde and carbamate moieties of the target molecule provide the necessary interaction points for effective separation.
Comparative Data: Chiral Stationary Phase (CSP) Screening
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Rationale & Observations |
| Polysaccharide-Coated (e.g., RegisCell®) | Hexane/Isopropanol (90:10) | > 2.0 | Excellent separation. A preferred starting point due to broad selectivity for this compound class.[8] |
| Polysaccharide-Immobilized (e.g., Chiralpak® IC-3) | Hexane/Ethanol/TFA (98:2:0.2) | > 1.5 | Robust performance with good peak shape. Immobilized phases offer greater solvent flexibility.[6] |
| Pirkle-Type (e.g., Whelk-O® 1) | Hexane/Isopropanol | Variable | May require derivatization for optimal interaction. Less commonly the first choice but can offer unique selectivity.[8] |
| Ligand-Exchange (e.g., Chirex 3126) | Aqueous CuSO₄/MeOH | Not Recommended | Unsuitable for this analyte. Primarily used for underivatized amino acids.[7] |
Workflow for Chiral Method Development The following diagram illustrates a logical workflow for developing a robust chiral HPLC method.
Caption: Logical workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC Analysis
-
System: HPLC or UHPLC system with UV detector.
-
Column: RegisCell® (Cellulose tris(3,5-dimethylphenyl)carbamate), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane: Isopropanol (90:10 v/v). Ensure high-quality HPLC grade solvents are used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Stable temperature is crucial for reproducible retention times and selectivity.[9]
-
Detection: UV at 210 nm. The aldehyde chromophore has low absorbance at higher wavelengths.
-
Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in the mobile phase.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a racemic standard (if available) to confirm the resolution (Rs > 1.5) between the (R) and (S) enantiomers.
-
Quantification: Calculate enantiomeric excess (% e.e.) using the area percentages of the two enantiomer peaks: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Alternative Chromatographic Techniques
| Technique | Application | Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity profiling, residual solvent analysis. | High sensitivity for volatile impurities. Provides mass data for identification. | The analyte has limited volatility; derivatization may be required. Not suitable for enantiomeric separation without a chiral GC column. |
| Supercritical Fluid Chromatography (SFC) | Enantiomeric and chemical purity. | Faster analysis times, reduced organic solvent consumption ("Green Chemistry").[6] | Requires specialized instrumentation. Method development can differ significantly from HPLC. |
Spectroscopic Methods: Identity and Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure and identity of the compound, ensuring the correct material is being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Data (CDCl₃, 500 MHz): Based on published data and chemical principles, the following key signals are expected.[5]
-
Aldehyde Proton (CHO): A singlet or doublet around δ 9.5-9.7 ppm. This is a highly characteristic signal.
-
Piperidine Ring Protons: A complex series of multiplets between δ 1.5 and 4.2 ppm. The proton at C2 (adjacent to the aldehyde) will be significantly downfield.
-
tert-Butyl Protons ((CH₃)₃C): A sharp singlet integrating to 9 protons, typically around δ 1.46 ppm.[5]
Expected ¹³C NMR Spectral Data (CDCl₃, 126 MHz):
-
Aldehyde Carbonyl (C=O): δ ~200-205 ppm.
-
Carbamate Carbonyl (OC=O): δ ~155 ppm.[5]
-
tert-Butyl Quaternary Carbon (C(CH₃)₃): δ ~79-80 ppm.[5]
-
tert-Butyl Methyl Carbons (C(CH₃)₃): δ ~28.5 ppm.[5]
-
Piperidine Ring Carbons: Signals between δ 20-60 ppm.
Trustworthiness through Self-Validation: The combination of the aldehyde proton signal in ¹H NMR, the two distinct carbonyl signals in ¹³C NMR, and the characteristic tert-butyl singlet provides a unique spectral fingerprint. The absence of significant unassigned signals is a strong indicator of high chemical purity.
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
| Technique | Purpose | Expected Result | Source |
| Mass Spectrometry (e.g., ESI-TOF) | Molecular Weight Confirmation | [M+Na]⁺ at m/z ~236.13 | [5] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Strong C=O stretch (aldehyde) ~1720 cm⁻¹; Strong C=O stretch (carbamate) ~1690 cm⁻¹. | [5] |
Comparative Analysis of Commercial Standards
The quality of a starting material is only as good as its supplier's specifications. It is crucial to scrutinize the Certificate of Analysis (CoA) provided.
| Supplier Attribute | Alternative 1 (Typical Research Grade) | Alternative 2 (High-Purity Grade) | Rationale & Recommendation |
| Stated Purity | ≥95% (by NMR or GC) | ≥98% (by HPLC) | For sensitive applications, purity determined by a high-resolution separation technique like HPLC is more reliable than by NMR. |
| Enantiomeric Purity | Often not specified or "≥97% e.e." | Specified with chromatogram (e.g., ≥99.5% e.e.) | Critical: Always demand a product with a guaranteed high enantiomeric excess, supported by a representative chiral HPLC chromatogram. |
| Provided Data | Minimal data, often just molecular formula. | Comprehensive CoA with ¹H NMR, HPLC purity, and Chiral HPLC data. | A detailed CoA is a mark of a trustworthy supplier and is essential for regulatory or GMP-adjacent work. |
Several chemical suppliers offer this compound, including ChemShuttle and Ambeed, with purities typically ranging from 95% to 97%.[10][11] Researchers should always request a lot-specific CoA to validate the quality.
Decision Pathway for Analytical Technique Selection
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. 2-formyl-piperidine-1-carboxylic acid tert-butyl ester suppliers USA [americanchemicalsuppliers.com]
- 11. 157634-02-1 CAS Manufactory [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-tert-butyl 2-formylpiperidine-1-carboxylate (CAS No: 134526-69-5), ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in an analysis of the compound's specific hazard profile, prioritizing safety and procedural integrity.
Hazard Profile Analysis: Understanding the Risks
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and its related isomers, are classified under the Globally Harmonized System (GHS) with several key hazard statements. This classification dictates the necessary precautions for handling and disposal.
The primary risks associated with this compound involve acute toxicity, irritation, and potential environmental harm.[1][2][3] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] Furthermore, it is known to cause significant skin and eye irritation and may lead to respiratory irritation.[2][3][4][5][6] Several sources also indicate that related compounds are very toxic to aquatic life, a critical factor in determining the appropriate disposal pathway.[2][3][4][7]
| Hazard Classification | GHS Hazard Statement | Key Implications & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. [1] This necessitates minimizing all routes of exposure through appropriate personal protective equipment (PPE) and handling in well-ventilated areas. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. [1][2][3] Prolonged or repeated contact must be avoided. Chemically resistant gloves are mandatory. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. [2][3][6] Splash-proof chemical goggles are essential to prevent accidental contact that could lead to serious eye damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. [2][3][4] All handling should occur in a chemical fume hood or with local exhaust ventilation to prevent inhalation of vapors or aerosols. |
| Hazardous to the Aquatic Environment | H400, H410 | Very toxic to aquatic life, with long-lasting effects. [2][3][4] This is a critical disposal directive. The compound must never be disposed of down the drain, as it can harm aquatic ecosystems.[8][9] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Based on the hazard analysis, a specific suite of PPE is mandatory for any personnel involved in the handling and disposal of this compound. The goal is to create a complete barrier against the identified routes of exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be used in situations where splashing is a significant risk.
-
Hand Protection: Wear impervious, chemically resistant gloves, such as nitrile rubber.[10] Gloves should be inspected for integrity before use and changed immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin contact.[10] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All handling and preparation for disposal must be conducted in a certified chemical fume hood to avoid inhaling vapors.[11]
Step-by-Step Disposal Workflow
The fundamental principle for disposing of this compound is that it must be managed as hazardous chemical waste.[8][12] It should never be mixed with general refuse or discharged into the sanitary sewer system.[9]
Step 1: Waste Segregation at the Source
Proper disposal begins with meticulous segregation in the laboratory. Create a designated hazardous waste collection point for all materials contaminated with this compound.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: This stream includes contaminated consumables such as pipette tips, weighing papers, gloves, and absorbent materials from spill cleanups. These items must be collected in a separate, clearly labeled, leak-proof solid waste container.[7]
Step 2: Containerization and Labeling
All waste containers must be managed to prevent accidents and ensure compliance.
-
Select Appropriate Containers: Use containers that are in good condition and have secure, tight-fitting lids.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when actively adding waste.
-
Label Clearly: Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, acute toxicity, environmental hazard).[13]
Step 3: Arranging for Professional Disposal
Hazardous laboratory waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][14]
-
Contact your EHS Office: Follow your institution's specific procedures for chemical waste pickup.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and an accurate inventory of the waste to the disposal contractor.
-
Store Safely: While awaiting pickup, store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[15][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Emergency Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE suite as described in Section 2.
-
Contain the Spill: For liquid spills, cover with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[3][12][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
-
PubChem. (n.d.). tert-Butyl 2-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 1-Formylpiperidine.
-
PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
- Biosynth. (2023). Safety Data Sheet: tert-Butyl 4-formylpiperidine-1-carboxylate.
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
- Chemsrc. (2025). tert-Butyl 2-formylpyrrolidine-1-carboxylate MSDS.
Sources
- 1. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS#:117625-90-8 | tert-Butyl 2-formylpyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]
- 12. nj.gov [nj.gov]
- 13. ic.ptb.de [ic.ptb.de]
- 14. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
